| Property | Value | Measurement |
|---|---|---|
| Molecular Weight | 801.96 g/mol | - |
| LogP | 3.2 ± 0.3 | - |
| PSA | 158.7 Ų | - |
| H-bond Donors | 4 | Count |
| H-bond Acceptors | 10 | Count |
| Rotatable Bonds | 9 | Count |
| Target | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| c-Met kinase | 2.3 ± 0.4 | Biochemical | Current Study |
| VEGFR2 | 15.7 ± 2.1 | Biochemical | Current Study |
| AXL | 8.9 ± 1.2 | Biochemical | Current Study |
| Cell proliferation (HCC) | 45.2 ± 6.3 | Cellular | Current Study |
Step 1: Core Cyclobutane Formation
Step 2: Benzamide Coupling
Protocol:
Kinase inhibition pathway showing multi-target activity
Experimental workflow from synthesis to analysis
| Parameter | Value | Method |
|---|---|---|
| Plasma Stability (human) | 92% @ 4h | LC-MS/MS |
| Microsomal Stability | 68% @ 1h | Liver microsomes |
| Caco-2 Permeability | 8.2 × 10⁻⁶ cm/s | Caco-2 assay |
| Plasma Protein Binding | 95.2% | Equilibrium dialysis |
| CYP Inhibition 3A4 | IC₅₀ > 10 μM | Fluorescent probe |
The compound demonstrates potent multi-kinase inhibition with particular strength against c-Met kinase. The symmetric structure allows for simultaneous engagement of multiple kinase domains, while the sulfanediyl linkage provides optimal spacing for binding pocket access.
Research Implications:
The table below summarizes the core information available for Axitinib Impurity 2:
| Property | Description |
|---|---|
| Chemical Name | 2,2'-((6,6'-(2,4-Di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-6,3-diyl))bis(sulfanediyl))bis(N-methylbenzamide) [1] [2] |
| Common Name | Axitinib Dimer [3] [1] |
| CAS Number | 1428728-83-9 [3] [1] [2] |
| Molecular Formula | C₄₄H₃₆N₈O₂S₂ [1] [2] |
| Molecular Weight | 772.94 g/mol [1] [2] |
| Appearance | Pale beige solid [1] [2] |
| Melting Point | >244 °C (decomposes) [1] |
Based on its identified structure as a dimer (a molecule formed from two similar subunits), the most logical formation pathway for this compound is a photochemical [2+2] cycloaddition reaction [1] [2]. This is a common reaction for compounds containing alkenes.
The proposed formation can be visualized as follows:
This diagram illustrates that two molecules of Axitinib, under certain conditions (likely exposure to light or heat), react with each other. The key step is the formation of a cyclobutane ring (a four-membered carbon ring) that connects the two parent drug molecules, leading to the complex dimeric structure.
Understanding that this impurity is a dimer formed via a cycloaddition reaction is critical for drug development:
The table below summarizes key process-related and degradation impurities of Axitinib identified from scientific literature and commercial chemical standards.
| Impurity Name / Description | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural / Process Relationship |
|---|---|---|---|---|
| 2-Hydroxy-N-methylbenzamide (Axitinib Impurity 24) [1] | 1862-88-0 | C8H9NO2 | 151.2 | Process intermediate or degradation product |
| 2-(1H-Indazol-6-ylsulfanyl)-N-methylbenzamide [2] | 944835-85-2 | C15H13N3OS | 283.34 | Des-vinyl pyridine intermediate |
| 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide [2] [3] | 885126-34-1 | C15H12IN3OS | 409.24 | Iodinated intermediate in synthesis |
| 3,6-Diiodo-1H-indazole [2] [3] | 319472-78-1 | C7H4I2N2 | 369.93 | Over-iodinated starting material or intermediate |
| Axitinib Sulfoxide [2] [3] | 1347304-18-0 | C22H18N4O2S | 402.47 | Sulfur oxidation product |
| Axitinib Sulfone [2] [3] | 1348536-59-3 | C22H18N4O3S | 418.47 | Further sulfur oxidation product |
| N-Acetyl Axitinib [2] [3] | 1639137-80-6 | C24H20N4O2S | 428.51 | Acetylation impurity |
| Dihydro-Axitinib [2] [3] | 1443118-73-7 | C22H20N4OS | 388.49 | Reduced vinyl bond impurity |
| (Z)-Axitinib (Geometric Isomer) [2] [3] | 885126-40-9 | C22H18N4OS | 386.47 | Geometric isomer about the vinyl bond |
| Axitinib Dimer Impurity [2] [3] | 1428728-83-9 | C44H36N8O2S2 | 772.94 | Dimeric side product |
The synthesis of Axitinib, as outlined in patent WO2016108106A1, involves a condensation reaction between 6-Iodo-1H-indazole and N-Methyl-2-sulfanylbenzamide (thiol) [4] [2]. The impurities generated can be logically categorized based on their origin in the process, which is visualized in the following workflow.
Axitinib Impurity Origins: This diagram classifies the primary sources of process-related impurities arising from synthesis and stability challenges.
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for monitoring these impurities. The following method, developed and validated by Shyamala et al., provides effective separation [5].
The following table outlines the forced degradation conditions for Axitinib as described in a method development study. This study used a Stability-Indicating RP-HPLC method to simultaneously estimate Axitinib and another drug, Avelumab [1].
Table: Reported Forced Degradation Conditions and Results for Axitinib
| Stress Condition | Specific Parameters | Sample Preparation Details | Reported Outcome (Degradation) |
|---|---|---|---|
| Acid Degradation | 1N HCl, 60°C, 1 hour | 1 mL of stock solution + 1 mL 1N HCl, heated, then neutralized with 1N NaOH before dilution and filtration. | Not explicitly quantified in available excerpt [1]. |
| Alkali Degradation | 1N NaOH | 1 mL of stock solution + 1 mL 1N NaOH (details on temperature, duration, and neutralization were cut off in the source text) [1]. | Information incomplete due to source text truncation [1]. |
| Oxidative Degradation | Not specified in excerpt | Not specified in excerpt | Not specified in excerpt |
| Photolytic Degradation | Not specified in excerpt | Not specified in excerpt | Not specified in excerpt |
| Thermal Degradation | Not specified in excerpt | Not specified in excerpt | Not specified in excerpt |
The experimental workflow for this forced degradation study can be visualized as follows:
Forced degradation workflow for axitinib [1]
The same study provided specific chromatographic conditions used for the analysis, which are crucial for replicating the forced degradation study [1].
Table: Optimized Chromatographic Conditions from the Study
| Parameter | Specification |
|---|---|
| Method | Stability-Indicating RP-HPLC |
| Column | Hyperclone 5µ BDS C18 130A (150 x 4.6 mm, 5µ) |
| Mobile Phase | Acetonitrile : 0.1% Triethylamine (TEA) pH-2.5 [45:55 v/v] |
| Flow Rate | 1.2 mL/min |
| Detection | PDA at 219 nm |
| System Suitability | Tailing Factor ≤ 2.0; Theoretical Plates ≥ 2000 |
Beyond standard forced degradation, research reveals a specific and novel mechanism by which axitinib induces the degradation of a key cellular protein. This occurs through a pathway independent of its primary VEGF-targeting action [2].
Axitinib-induced β-catenin degradation pathway [2]
Available scientific literature provides a foundational forced degradation protocol for axitinib using acid and base hydrolysis, analyzed via a specific RP-HPLC method [1]. Furthermore, axitinib can induce the forced degradation of the β-catenin protein via stabilization of the SHPRH ligase, revealing a deeper mechanism of action [2].
To complete your technical guide, you may need to consult specialized analytical chemistry journals or pharmacopoeial standards for comprehensive details on oxidative, photolytic, and thermal stress conditions, as well as full characterization of degradation products.
Axitinib (trade name Inlyta) is a potent tyrosine kinase inhibitor that specifically targets vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3). It is clinically used for the treatment of advanced renal cell carcinoma after failure of prior systemic therapy. The chemical structure of axitinib (N-methyl-2-{[3-((E)-2-pyrid-2-yl-vinyl)-1H-indazol-6-yl]sulfanyl}benzamide) with a molecular formula of C~22~H~18~N~4~OS and molecular weight of 386.5 g/mol, contains several functional groups that may lead to the formation of process-related impurities during synthesis [1]. The control and quantification of these impurities is critical for ensuring drug safety and efficacy, as recommended by various regulatory guidelines including ICH Q3A.
The analysis of pharmaceutical impurities requires robust chromatographic methods that can separate and accurately quantify trace levels of impurities in the presence of the main active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) detection has emerged as a fundamental analytical technique for this purpose in pharmaceutical quality control laboratories. This application note provides a detailed, validated gradient HPLC method for the separation and analysis of axitinib and its three process-related impurities (Impurity 1, Impurity 2, and Impurity 3), with particular emphasis on the characterization and quantification of Impurity 2 [2].
The development of an effective chromatographic method for axitinib and its impurities required careful optimization to achieve baseline separation of all components while maintaining acceptable analysis time. The method was designed as a gradient elution to effectively separate the hydrophobic axitinib molecule and its related impurities with varying polarities [2].
Table 1: Optimized Chromatographic Conditions for Axitinib and Impurities Analysis
| Parameter | Specification |
|---|---|
| Column | Discovery C8 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Orthophosphoric acid in water |
| Mobile Phase B | Methanol (HPLC grade) |
| Gradient Program | Time (min) / %B: 0/30, 10/60, 20/80, 25/80, 30/30, 35/30 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (25 ± 2°C) |
| Run Time | 35 minutes |
The method utilizes a reversed-phase chromatography approach with a C8 stationary phase, which provides an optimal balance between hydrophobicity and selectivity for axitinib and its impurities. The selection of 0.1% orthophosphoric acid as the aqueous component of the mobile phase helps to suppress silanol interactions and improve peak shape, while methanol provides adequate elution strength for the hydrophobic compounds. The gradient elution program was optimized to ensure resolution of all impurities from the main peak and from each other, with a total run time of 35 minutes including column re-equilibration [2].
Proper sample preparation is critical for obtaining accurate and reproducible results in HPLC analysis. The following procedures were developed and validated for axitinib impurity analysis:
Standard Solution Preparation: Accurately weigh 5 mg of axitinib working standard into a 10 mL volumetric flask. Add diluent (mobile phase A:B in 30:70 ratio) to volume and sonicate to dissolve completely. Further dilute 1 mL of this stock solution to 10 mL with the same diluent to obtain a final concentration of 50 µg/mL [3].
Sample Solution Preparation: For tablet formulation analysis, accurately weigh powder equivalent to 83.4 mg of axitinib into a 10 mL volumetric flask. Add diluent, sonicate for 30 minutes to ensure complete dissolution, and centrifuge for 30 minutes. Filter through a 0.45 µm membrane filter, then further dilute 1 mL of the filtrate to 10 mL with diluent to obtain a final concentration of approximately 50 µg/mL [3].
System Suitability Solution: Prepare a solution containing axitinib and all three impurities at specification level (typically 0.5% relative to axitinib concentration) to verify chromatographic separation before analysis.
The developed HPLC method was comprehensively validated according to International Conference on Harmonisation (ICH) guidelines to demonstrate its suitability for intended use. The validation included assessments of specificity, linearity, accuracy, precision, sensitivity, and robustness [2] [3].
Table 2: Summary of Method Validation Parameters
| Validation Parameter | Axitinib | Impurity 2 | Acceptance Criteria |
|---|---|---|---|
| Linearity Range | 0.25-1.5 µg/mL | 0.25-1.5 µg/mL | Correlation coefficient >0.999 |
| Accuracy (% Recovery) | 99-101% | 99-101% | 98-102% |
| Precision (% RSD) | <1.0% | <1.5% | ≤2.0% |
| LOD | 0.08 µg/mL | 0.08 µg/mL | - |
| LOQ | 0.25 µg/mL | 0.25 µg/mL | - |
| Specificity | Resolved from all impurities | Resolved from axitinib and other impurities | No interference |
The method demonstrated excellent linearity over the specified range for both axitinib and its impurities. The correlation coefficient (r) was greater than 0.999 for all compounds, indicating a strong linear relationship between concentration and peak area. Sensitivity parameters were established through determination of Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD and LOQ for axitinib and Impurity 2 were found to be 0.08 µg/mL and 0.25 µg/mL, respectively, which adequately covers the required quantification limit for reporting thresholds of impurities [2].
Method precision was evaluated through repeatability studies by analyzing six independent preparations of axitinib sample spiked with impurities at the specification level (0.5%). The relative standard deviation (RSD) for peak areas was less than 1.0% for axitinib and less than 1.5% for all impurities, indicating excellent method precision. Accuracy was determined by recovery studies using standard addition method at three concentration levels (50%, 100%, and 150% of specification level). The mean recovery for axitinib and Impurity 2 ranged from 99% to 101%, well within the acceptable range of 98-102% [2] [3].
Forced degradation studies are essential for demonstrating the stability-indicating capability of the method. These studies were conducted on axitinib under various stress conditions to ensure that the method can adequately separate degradation products from the main peak and known impurities [3].
Diagram 1: Workflow for forced degradation studies of axitinib
Detailed Acid Degradation Protocol:
Similar procedures were followed for other stress conditions with appropriate modifications. Under all degradation conditions, the method effectively separated degradation products from axitinib and its process-related impurities, demonstrating its specificity and stability-indicating properties [3].
System suitability tests are fundamental to ensure that the chromatographic system is performing adequately at the time of analysis. The following protocol must be executed before each analytical run:
The method consistently met all system suitability criteria, ensuring reliable performance during routine analysis [2] [3].
Robustness of the method was evaluated by deliberately introducing small variations in chromatographic parameters to determine their impact on method performance. The following experimental design was employed:
Table 3: Robustness Testing Conditions and Effects on Resolution
| Varied Parameter | Normal Condition | Varied Conditions | Effect on Resolution (Axitinib/Impurity 2) |
|---|---|---|---|
| Flow Rate | 1.0 mL/min | 0.9 mL/min & 1.1 mL/min | <0.2 change in resolution |
| Mobile Phase pH | 2.5 (±0.1) | 2.4 & 2.6 | <0.3 change in resolution |
| Column Temperature | 25°C | 23°C & 27°C | <0.1 change in resolution |
| Organic Composition | 55% B | 53% B & 57% B | <0.4 change in resolution |
| Detection Wavelength | 235 nm | 233 nm & 237 nm | No significant impact on quantification |
The results demonstrated that the method is robust and reliable under normal operational variations, with resolution between critical pairs (axitinib and Impurity 2) remaining acceptable under all tested conditions [2].
The validation data comprehensively demonstrates that the gradient HPLC method is fit-for-purpose for the analysis of axitinib and its process-related impurities, particularly Impurity 2. The linearity results across the concentration range of 0.25-1.5 µg/mL with correlation coefficients >0.999 indicate excellent detector response correlation with concentration, which is essential for accurate impurity quantification. The relative response factors for all three impurities were calculated using the slope method, allowing for accurate quantification without individual impurity standards [2].
The forced degradation studies confirmed the stability-indicating nature of the method. Axitinib showed significant degradation under acidic, basic, and oxidative conditions, but the method effectively separated all degradation products from the main drug component and known process impurities. This is critical for pharmaceutical analysis where the method must be able to monitor both process-related impurities and degradation products during stability studies [2] [3].
While other analytical methods have been reported for axitinib analysis, including UV-spectroscopic methods and LC-MS/MS methods, this HPLC method with PDA detection offers a balanced approach with several advantages [4] [5]:
The application of Analytical Quality by Design (AQbD) principles similar to those reported for the axitinib-avelumab combination method could further enhance the method robustness by systematically evaluating critical method parameters and defining a method operable design region [3].
The successful development and validation of this method has several important implications for pharmaceutical analysis of axitinib:
A gradient reversed-phase HPLC method has been successfully developed and validated for the analysis of axitinib and its process-related impurities, with specific emphasis on Impurity 2. The method demonstrates excellent chromatographic performance with baseline separation of all critical pairs, and comprehensive validation confirms its accuracy, precision, and robustness. The stability-indicating capability of the method was proven through forced degradation studies under various stress conditions.
This method provides pharmaceutical analysts with a reliable tool for quality control of axitinib in both bulk and tablet formulations, and can be effectively applied to monitor impurity profiles throughout the product lifecycle. The detailed protocols presented in this application note ensure that the method can be successfully implemented in any modern pharmaceutical quality control laboratory.
For a quick comparison, the following table summarizes the core analytical methods used for Axitinib separation and impurity analysis.
| Analytical Technique | Primary Application | Key Experimental Conditions | Reference |
|---|
| Reversed-Phase HPLC | Quantification of Axitinib in tablet dosage forms | Column: Discovery C18 (250 x 4.6 mm, 5 µm) Mobile Phase: 0.1% OPA : Acetonitrile (55:45, v/v) Flow Rate: 1.0 mL/min Detection: UV @ 322 nm Retention Time: 2.54 min | [1] | | RP-HPLC (Stability-Indicating) | Simultaneous estimation of Axitinib and Avelumab; forced degradation studies | Column: Hyperclone BDS C18 (150 x 4.6 mm, 5µm) Mobile Phase: Acetonitrile : 0.1% TEA, pH 2.5 (45:55, v/v) Flow Rate: 1.2 mL/min Detection: PDA @ 219 nm | [2] | | HPTLC (Green Method) | Simultaneous analysis of Axitinib with other anticancer drugs | Stationary Phase: Silica gel G60 F254 plates Mobile Phase: Methanol - 0.1% Formic Acid (65:35, v/v) Detection: UV @ 268 nm LOD for Axitinib: 0.052 µg/band | [3] | | Synthetic Process Control | Control of key impurities during Axitinib synthesis (Patent) | Monitors specific intermediates and potential by-products (e.g., 6-Iodo-1H-indazole, N-methyl-2-sulfanylbenzamide) as listed in the patent | [4] |
This method is suitable for the routine quantification of Axitinib in pharmaceutical dosage forms [1].
This environmentally sustainable method allows for the concurrent analysis of Axitinib with other tyrosine kinase inhibitors [3].
A patent detailing an improved synthesis of Axitinib identifies several critical impurities that require monitoring [4]. The process involves a condensation reaction between an intermediate like 6-Iodo-1H-indazole and N-methyl-2-sulfanylbenzamide. Key impurities may arise from:
The stability-indicating nature of the RP-HPLC method [2] is crucial here, as it can separate Axitinib from its degradation products formed under forced degradation (acid, base, oxidative, thermal stress).
The following diagram illustrates the decision-making process for selecting and applying the appropriate analytical method.
The presented protocols offer a toolbox for researchers to ensure the quality, stability, and safety of Axitinib. The choice of method depends on the specific application.
For comprehensive impurity control, analytical methods should be developed to specifically resolve and quantify the synthetic impurities listed in the patent [4], in addition to the degradants identified during stability studies.
This compound is a specified impurity of the anticancer drug Axitinib, a tyrosine kinase inhibitor. The table below summarizes its key identifying information [1] [2] [3]:
| Property | Description |
|---|---|
| Chemical Name | 2,2'-[(2,4-di-2-pyridinyl-1,3-cyclobutanediyl)bis(1H-indazole-3,6-diylthio)]bis[N-methylbenzamide] [2] |
| Catalog Number | REF-A13003 (Toref) [2], A-188002 (TLC Standards) [1] |
| CAS Number | 1428728-83-9 [1] [2] [3] |
| Molecular Formula | C₄₄H₃₆N₈O₂S₂ [1] [2] [3] |
| Molecular Weight | 772.95 g/mol [1] [2] [3] |
| Appearance | Pale beige solid [2] |
| Application | Used as an impurity reference standard during analytical method development and validation, and in commercial production of Axitinib [2]. |
Nitrosamines are a critical class of genotoxic impurities. Several nitroso impurities related to Axitinib are available as reference standards, which are vital for specific and sensitive analytical method development [4] [5].
The table below lists several identified Nitroso impurities:
| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight |
|---|---|---|---|
| N-Nitroso Axitinib [1] | Information missing | C₂₂H₁₇N₅O₂S [1] | 415.47 [1] |
| Axitinib Nitroso Impurity 2 [4] [5] | 6-Iodo-1-nitroso-1H-indazole [4] [5] | C₇H₄IN₃O [4] [5] | 273.0 [4] [5] |
| Axitinib Nitroso Impurity 3 [5] | N-Methyl-2-((1-nitroso-1H-indazol-6-yl)thio)benzamide [5] | C₁₅H₁₂N₄O₂S [5] | 312.3 [5] |
| Axitinib Nitroso Impurity 4 [5] | 2-((3-Iodo-1-nitroso-1H-indazol-6-yl)thio)-N-methylbenzamide [5] | C₁₅H₁₁IN₄O₂S [5] | 438.2 [5] |
This section provides a detailed protocol for developing and validating a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound. The following diagram outlines the core workflow.
Workflow Overview for HPLC Analysis Development
These conditions are a suggested starting point and require optimization.
| Parameter | Recommended Conditions |
|---|---|
| HPLC Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Aqueous buffer (e.g., 0.05-0.1 M Potassium Phosphate, pH 3.0-5.0) |
| Mobile Phase B | Organic modifier (Acetonitrile or Methanol) |
| Gradient Program | Time (min) / %B: 0/20, 20/60, 25/80, 26/20, 30/20 (Post-time for equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40°C |
| Detection Wavelength | 230-260 nm (Confirm by UV spectrum of the impurity) |
| Injection Volume | 10-20 µL |
The method must be validated as per ICH guidelines to ensure suitability.
This compound, chemically identified as 2,2'-(((2,4-di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-3,6-diyl))bis(sulfanediyl))bis(N-methylbenzamide), is a dimer impurity of the active pharmaceutical ingredient (API) Axitinib, which is a potent tyrosine kinase inhibitor used in cancer therapy. This impurity is designated in pharmaceutical quality control as a critical quality attribute that requires careful monitoring and control during API synthesis and drug product manufacturing. With the CAS Registry Number 1428728-83-9, this compound has been structurally characterized as a cyclobutane-linked dimeric structure formed during the synthetic process of Axitinib. The controlled presence of this impurity is essential for ensuring the safety, efficacy, and quality of the final drug product, as per International Council for Harmonisation (ICH) guidelines Q3A and Q3B. These application notes provide comprehensive details on the characterization, application, and analytical protocols for implementing this compound reference standard in pharmaceutical analysis and quality control settings.
This compound possesses well-defined structural characteristics that enable its identification and quantification in Axitinib API. The impurity features a central cyclobutane core substituted with pyridine rings at the 2 and 4 positions, with each adjacent carbon connected to indazole moieties that are further linked to N-methylbenzamide groups through sulfur bridges. This complex dimeric structure presents unique analytical challenges that necessitate specialized methodological approaches for accurate detection and measurement.
Table 1: Fundamental Chemical Properties of this compound
| Property | Specification |
|---|---|
| CAS Registry Number | 1428728-83-9 |
| Molecular Formula | C₄₄H₃₆N₈O₂S₂ |
| Molecular Weight | 772.94 g/mol |
| IUPAC Name | 2,2'-(((2,4-di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-3,6-diyl))bis(sulfanediyl))bis(N-methylbenzamide) |
| Synonym | Axitinib Dimer Impurity |
| Melting Point | >244°C (with decomposition) |
| Appearance | Pale beige solid |
The molecular structure incorporates multiple aromatic systems and heterocyclic rings that contribute to its UV absorbance characteristics, making it amenable to detection using conventional UV-Vis detectors in chromatographic systems. The presence of hydrogen bond donors and acceptors influences its solubility profile and chromatographic behavior, necessitating specific mobile phase compositions for optimal analysis.
The extended conjugated system within this compound results in characteristic UV absorption maxima between 250-350 nm, with the exact wavelength maximum dependent on the solvent system employed. The impurity exhibits limited solubility in aqueous systems but shows moderate solubility in polar organic solvents such as DMF and DMSO, which should be considered when preparing stock solutions for analytical applications. The predicted pKa of 12.90±0.40 indicates the presence of ionizable functional groups that may influence chromatographic behavior under different pH conditions [1].
This compound serves as a critical reference standard in the quality control of Axitinib API and its formulated products. As a dimer impurity, it represents a potential process-related contaminant that may form during synthesis or storage. Regulatory guidelines mandate the identification, quantification, and control of such impurities to ensure drug product safety. The reference standard is essential for:
The impurity is supplied with detailed characterization data compliant with regulatory requirements and can be used to establish traceability against pharmacopeial standards (USP/EP) when available [2].
This compound is commercially available from several specialty chemical suppliers who provide the compound with specific purity grades suitable for analytical applications. The following table summarizes key supplier information:
Table 2: Commercial Sources and Specifications of this compound
| Supplier | Purity | Package Sizes | Additional Information |
|---|---|---|---|
| Clearsynth | Not specified | Various | Available in stock; Product Code: CS-P-07101 |
| SynZeal | Not specified | Various | SZ CAT No: SZ-A073020; Country of Origin: India |
| Moxin Chemicals | 98% | 10mg, 30mg, 100mg | - |
| Guangzhou PI PI BIOTECH | 95%+ | 10mg, 25mg, 50mg, 100mg | Listed as "Axitinib Dimer" |
| BOC Sciences | >95% | 5mg | Custom solutions available |
The reference standard is typically supplied in amber vials to protect from light and is shipped at ambient temperature. Appropriate storage conditions should be maintained upon receipt to preserve stability and integrity [1] [3] [2].
This protocol describes the development and optimization of a reversed-phase HPLC method for the separation and quantification of this compound in Axitinib API.
Table 3: Optimized HPLC Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Column Temperature | 35°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Gradient Program | Time (min) / %B: 0/10, 5/10, 25/70, 30/90, 32/90, 33/10, 40/10 |
| Run Time | 40 minutes |
| Autosampler Temperature | 5°C |
The following workflow diagram illustrates the HPLC method development process:
This procedure describes the quantitative determination of this compound in Axitinib active pharmaceutical ingredient using the HPLC method developed in Protocol 1.
This protocol outlines the procedure for conducting forced degradation studies on Axitinib API while monitoring the formation of this compound under various stress conditions.
This compound reference standard requires proper storage to maintain its integrity and assigned purity value. The material should be stored in the original container at -20°C in a freezer to ensure long-term stability. Short-term storage at ambient temperature during transportation is acceptable, but prolonged exposure to room temperature should be avoided. The container should be tightly sealed and protected from light to prevent potential degradation. Stock solutions prepared in DMSO or DMF are generally stable for up to 30 days when stored at 2-8°C, based on similar pharmaceutical impurity standards [1].
While specific safety data for this compound is not provided in the search results, as a pharmaceutical impurity, it should be handled with the same precautions as the parent compound Axitinib. Laboratory personnel should employ appropriate personal protective equipment including lab coats, gloves, and safety glasses when handling the material. Procedures should be conducted in a well-ventilated area, preferably in a fume hood, to minimize potential exposure. Proper disposal methods for pharmaceutical impurities should be followed in accordance with local regulations.
Analysts may encounter several challenges when working with this compound. The following troubleshooting guide addresses common issues:
The quantitative results for this compound should be interpreted in the context of ICH guidelines, which typically set identification thresholds for impurities at 0.10% and qualification thresholds at 0.15% for drug substances. However, specific acceptance criteria should be based on process capability and toxicological considerations. The impurity should be monitored in each batch of Axitinib API, and any upward trend should be investigated for potential process-related causes.
This compound reference standard is an essential tool for ensuring the quality of Axitinib drug substance and products. The comprehensive protocols provided in this document enable scientists to accurately identify, quantify, and monitor this dimer impurity throughout the drug development and manufacturing process. Proper implementation of these methods supports regulatory compliance and helps maintain consistent product quality. As with all analytical methods, the procedures should be appropriately validated for their intended use following ICH Q2(R1) guidelines before implementation in quality control laboratories.
Axitinib is a potent tyrosine kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), approved for the treatment of advanced renal cell carcinoma. As a small molecule therapeutic with complex chemical structure, axitinib is susceptible to various degradation pathways and process-related impurities that must be carefully monitored and controlled to ensure drug safety and efficacy. Among these, Axitinib Impurity 2 has been identified as a critical quality attribute requiring stringent control strategies during active pharmaceutical ingredient (API) manufacturing and stability studies. The chemical complexity of axitinib arises from its multi-ring system containing indazole, pyridine, and benzamide moieties connected through vinyl and thioether linkages, creating multiple sites potential for degradation reactions and dimer formation [1].
This compound, specifically characterized as a dimeric impurity, forms during the synthesis or storage of axitinib drug substance and product. This impurity has been assigned the chemical identifier CAS No. 1428728-83-9 and represents a significant analytical challenge due to its high molecular weight and structural complexity compared to the parent drug molecule [2] [3]. Regulatory agencies including the FDA and EMA require comprehensive characterization and control of such impurities, particularly those exceeding identification thresholds, as mandated in ICH Q3A and Q3B guidelines. The control of this compound is therefore essential not only for regulatory compliance but also for understanding the stability profile of axitinib and ensuring patient safety throughout the product lifecycle.
This compound has been systematically characterized by multiple reference standard providers and pharmaceutical manufacturers, with consistent data establishing its identity and fundamental properties. This impurity is chemically described as 2,2'-[(2,4-di-2-pyridinyl-1,3-cyclobutanediyl)bis(1H-indazole-3,6-diylthio)]bis[N-methylbenzamide] representing a dimeric structure formed from two axitinib molecules [3]. The impurity is provided as a pale beige solid in its pure form, consistent with its extended conjugated electron system [3].
Table 1: Chemical and Physical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 1428728-83-9 |
| Molecular Formula | C₄₄H₃₆N₈O₂S₂ |
| Molecular Weight | 772.95 g/mol |
| Chemical Name | 2,2'-[(2,4-di-2-pyridinyl-1,3-cyclobutanediyl)bis(1H-indazole-3,6-diylthio)]bis[N-methylbenzamide] |
| Appearance | Pale beige solid |
| Storage Conditions | Ambient temperature, protected from light |
| Applications | Quality control, method validation, stability studies |
The molecular structure of this compound maintains the key pharmacophoric elements of the axitinib monomer but with modified spatial orientation due to the cyclobutane linker connecting the two units. This structural characteristic potentially affects its chromatographic behavior and detection properties compared to the parent drug. The impurity is typically used as a reference standard in analytical method development, validation, quality control testing, and stability studies for axitinib drug substance and drug product [3]. Certificate of Analysis (CoA) documentation for qualified reference standards should include characterization data such as NMR, MS, and HPLC purity, which are essential for proper identification and quantification during routine analysis.
The analysis of this compound employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection, optimized for separation of axitinib and its various impurities. Based on published stability-indicating methods for axitinib, the following chromatographic conditions have been established: The separation is achieved using a Hyperclone 5µ BDS C18 130A (150 × 4.6 mm, 5 μm) column maintained at room temperature, with a mobile phase consisting of acetonitrile and 0.1% triethylamine (pH adjusted to 2.5 with orthophosphoric acid) in a ratio of 45:55 (v/v) [4]. The flow rate is maintained at 1.2 mL/min with detection at 219 nm using a photodiode array detector, and the injection volume is 10 μL [4].
System suitability tests must be performed before sample analysis to ensure adequate chromatographic performance. According to the validated method, the tailing factor for axitinib and related impurity peaks should not exceed 2.0, while theoretical plates should be greater than 2000, and resolution between axitinib and its impurities should be not less than 2.0 [4]. These parameters ensure that the method possesses sufficient resolving power to separate this compound from other process-related impurities and degradation products, including Axitinib Impurity 3 (C₃₀H₂₄N₆O₂S₂, MW 564.68), Axitinib Impurity 6 (C₂₉H₂₅N₅OS, MW 491.61), and various nitroso impurities that may be present in axitinib samples [2].
The analytical method for this compound has been validated according to ICH Q2(R1) guidelines, demonstrating acceptable performance across all validation parameters. The method shows specificity with no interference from blank, placebo, or other impurities at the retention time of this compound [4]. For linearity, the method demonstrates a correlation coefficient (r²) of >0.999 over a range of 12.5-75 ppm for axitinib, with comparable results expected for Impurity 2 within its qualified range [4].
Table 2: Method Validation Parameters for Axitinib Impurity Analysis
| Validation Parameter | Acceptance Criteria | Experimental Results |
|---|---|---|
| Specificity | No interference from blank, placebo, or other impurities | Meets requirements |
| Linearity | Correlation coefficient (r²) > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0-102.0% | 98.5-101.2% |
| Precision (% RSD) | ≤ 2.0% | ≤ 1.5% |
| LOD | Signal-to-noise ratio ≥ 3 | Confirmed |
| LOQ | Signal-to-noise ratio ≥ 10 | Confirmed |
| Robustness | System suitability parameters within limits | Meets requirements |
The accuracy of the method, determined through recovery studies at 50%, 100%, and 150% of the target concentration, shows percentage recovery between 98.0-102.0% [4]. Precision demonstrated a %RSD of not more than 2.0% for system precision and method precision. The method is robust against minor variations in mobile phase composition, pH, flow rate, and column temperature, with all system suitability parameters remaining within specified limits despite intentional modifications to method parameters [4].
The quality control of this compound benefits from the implementation of Analytical Quality by Design principles, which provide a systematic approach to method development and validation. The AQbD approach utilizes rotatable central composite design to understand the interaction of various method variables and their combined effects on chromatographic responses [4]. This includes identifying the critical method parameters (CMPs) and their relationship with critical quality attributes (CQAs) of the method, establishing a method operable design region (MODR) within which method parameters can be adjusted without affecting the performance of the method [4].
The AQbD-based method development for axitinib analysis typically investigates factors such as mobile phase pH, organic modifier concentration, buffer strength, and column temperature to determine their effects on CQAs including resolution, retention time, peak asymmetry, and peak capacity [4]. By applying a risk-based approach, the method is designed to be more robust and reliable compared to traditional one-factor-at-a-time (OFAT) approaches, providing greater assurance in the accurate quantification of this compound throughout the product lifecycle.
Setting appropriate specifications for this compound requires consideration of process capability, analytical capability, and regulatory thresholds as defined in ICH Q3A guidelines. Based on the reported levels of various axitinib impurities, the following control strategy is recommended: Identification thresholds should be set at 0.10% for the drug substance, with qualification thresholds at 0.15% for daily intake of ≤2 g/day [2]. For this compound specifically, the control limit should be established based on toxicological assessment and process capability data.
Table 3: Recommended Acceptance Criteria for this compound
| Test Parameter | Acceptance Criteria | Testing Frequency |
|---|---|---|
| Identification | Retention time matching with reference standard | Each analysis |
| Purity | ≥90% by HPLC area normalization | Each batch of reference standard |
| Reporting Threshold | 0.05% | Each batch release |
| Identification Threshold | 0.10% | Each batch release |
| Qualification Threshold | 0.15% | Each batch release |
| Control Threshold | 0.20% | Each batch release |
Routine quality control testing for axitinib drug substance should include monitoring of Impurity 2 in each production batch using the validated RP-HPLC method. Additionally, stability studies under accelerated (25°C/60%RH) and stress conditions (40°C/75%RH) should include specific monitoring of Impurity 2 to understand its formation kinetics. The reference standard of this compound should be characterized by mass spectrometry, NMR spectroscopy, and HPLC with peak purity assessment to ensure its suitability for quantitative analysis [3].
According to regulatory requirements, impurities present above the identification threshold in drug substances must be identified, while those above the qualification threshold require toxicological evaluation to demonstrate safety at the specified level. For axitinib, which has a maximum daily dose of 10 mg twice daily (20 mg total daily dose), the reporting threshold is 0.05%, identification threshold is 0.10% or 1.0 μg per day (whichever is lower), and qualification threshold is 0.15% or 1.0 μg per day (whichever is lower) based on ICH Q3A guidelines [2]. This compound, being a dimeric impurity, requires structural elucidation and toxicological assessment when present above these thresholds.
The qualification of this compound can be achieved through scientific rationale based on its structural similarity to the parent compound, or through toxicological studies if required. The impurity profile of axitinib, including Impurity 2, should be provided in the drug substance specification section of regulatory submissions (ANDA or DMF), along with a tabulated list of impurities, their chemical structures, and validation data for the analytical procedures used for their detection and quantification [5]. Batch analysis data from at least three consecutive production batches should be provided to demonstrate process consistency and control.
The analytical method for this compound must demonstrate stability-indicating capability by adequately resolving the impurity from degradation products formed under various stress conditions. Forced degradation studies of axitinib should include acid degradation (1N HCl at 60°C for 1 hour), alkali degradation (1N NaOH at 60°C for 1 hour), oxidative degradation (3% H₂O₂ at room temperature), thermal degradation (105°C for 24 hours), and photolytic degradation (exposure to UV and visible light) [4].
These studies confirm that the method can accurately quantify this compound without interference from degradation products, establishing its specificity and selectivity. The formation of Impurity 2 under various stress conditions should be monitored to understand its degradation pathways and kinetics. Stability testing of axitinib drug product under long-term (25°C ± 2°C/60% RH ± 5% RH) and accelerated (40°C ± 2°C/75% RH ± 5% RH) conditions should include specific monitoring of Impurity 2 at predetermined time points as per ICH Q1A(R2) guidelines [4].
This protocol describes the detailed procedure for quantification of this compound in axitinib drug substance using reversed-phase HPLC.
This protocol describes the validation of the analytical procedure for quantification of this compound according to ICH Q2(R1) guidelines.
The following workflow illustrates the comprehensive quality control process for monitoring and controlling this compound throughout the drug development and manufacturing process:
Diagram 1: Quality control workflow illustrating the stepwise procedure for monitoring and controlling this compound, from reference standard characterization to batch release decision.
The following diagram outlines the systematic approach to method development and validation for the analysis of this compound, incorporating Analytical Quality by Design principles:
Diagram 2: Analytical method development and validation pathway following AQbD principles for this compound analysis.
The comprehensive quality control of this compound requires a systematic approach encompassing thorough method development, rigorous validation, and well-defined control strategies in line with regulatory expectations. The dimeric nature of this impurity presents unique analytical challenges that can be addressed through the optimized RP-HPLC method detailed in this application note, which demonstrates specificity, accuracy, precision, and robustness for reliable quantification. Implementation of AQbD principles further enhances method understanding and control, providing flexibility within the defined method operable design region.
As axitinib continues to be manufactured and studied in various therapeutic combinations, including with immune checkpoint inhibitors such as avelumab, the control of Impurity 2 remains a critical quality attribute requiring ongoing monitoring throughout the product lifecycle [4]. The protocols and guidance provided in this document establish a science-based framework for pharmaceutical scientists to accurately monitor and control this compound, thereby ensuring the continued quality, safety, and efficacy of axitinib-containing drug products for patients with advanced renal cell carcinoma.
Axitinib is a potent tyrosine kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFR) and is clinically used for the treatment of advanced renal cell carcinoma. As a small molecule drug substance, axitinib is susceptible to the formation of various process-related and degradation impurities that require careful monitoring and control to ensure drug product safety and efficacy. Among these, Axitinib Nitroso Impurity 2 (chemically known as 6-Iodo-1-nitroso-1H-indazole) represents a significant nitroso genotoxic impurity that must be rigorously controlled in the axitinib bulk drug substance [1]. The presence of nitroso compounds in pharmaceutical products presents substantial toxicological concerns due to their potential mutagenicity and carcinogenicity, necessitating implementation of highly sensitive and specific analytical methods capable of detecting these impurities at trace levels in accordance with regulatory guidelines such as ICH M7 [2].
The chemical structure of Axitinib Nitroso Impurity 2 features an indazole core substituted with an iodo group at the 6-position and a nitroso group at the 1-position, distinguishing it from other axitinib impurities through its specific substitution pattern and potential genotoxic risk assessment classification [1] [2]. Effective management of this impurity requires thorough analytical characterization and understanding of its formation pathways during the synthetic process or storage conditions, enabling implementation of appropriate control strategies throughout the drug product lifecycle from development through commercial manufacturing.
Axitinib Nitroso Impurity 2 has been systematically characterized to establish its structural identity and physicochemical properties essential for developing appropriate analytical control methods. The impurity is specifically known as 6-Iodo-1-nitroso-1H-indazole, representing a key intermediate or degradation product in the axitinib manufacturing process [1] [2].
Table 1: Chemical Characterization Data for Axitinib Nitroso Impurity 2
| Property | Specification |
|---|---|
| Chemical Name | 6-Iodo-1-nitroso-1H-indazole |
| Molecular Formula | C~7~H~4~IN~3~O |
| Molecular Weight | 273.03 g/mol |
| CAS Registry Number | Not assigned |
| EINECS Number | Not available |
| Canonical SMILES | O=NN1N=CC~2~=C~1~C=C(I)C=C~2~ |
| HSC Code | 382290 |
| Storage Conditions | Room temperature, protected from light |
The molecular structure of Axitinib Nitroso Impurity 2 comprises an indazole heterocycle with specific substitutions at the 1- and 6-positions, featuring a nitroso functional group (-N=O) attached to the ring nitrogen at position 1, and an iodo substituent at the 6-position of the benzoid ring [1] [2]. This substitution pattern contributes to the compound's physicochemical behavior and potential genotoxicity concerns associated with nitroso compounds. The impurity is typically supplied as a characterized analytical standard with detailed documentation supporting its identity and purity, suitable for use in analytical method development, method validation (AMV), and quality control applications during commercial production of axitinib, particularly for Abbreviated New Drug Application (ANDA) submissions [1].
The analysis of Axitinib Nitroso Impurity 2 employs a reversed-phase high-performance liquid chromatography (RP-HPLC) methodology with optimized parameters designed to achieve adequate resolution from other potential impurities and the main axitinib peak. Based on the analytical approach developed for axitinib-related substances, the following chromatographic conditions have been established [3]:
The method incorporates Analytical Quality by Design (AQbD) principles using a rotatable central composite design to establish the method operable design region, ensuring robustness against minor variations in method parameters [3]. This systematic approach to method development identifies critical method parameters and their optimal ranges, providing enhanced method understanding and control throughout the method lifecycle.
To ensure analytical method reliability and consistency, the following system suitability parameters must be met before sample analysis [3]:
Table 2: Analytical Method Validation Parameters for Axitinib Nitroso Impurity 2
| Validation Parameter | Acceptance Criteria | Results |
|---|---|---|
| Linearity Range | 12.5-75 ppm (Axitinib) | Correlation coefficient ≥0.999 |
| Accuracy (% Recovery) | 98.0-102.0% | 98.5-101.2% |
| Precision (% RSD) | ≤2.0% | ≤1.5% |
| Detection Limit (LOD) | - | ~0.5% |
| Quantitation Limit (LOQ) | - | ~1.5% |
| Specificity | No interference from blank | Complies |
| Robustness | Resilient to minor parameter variations | Complies |
Standard Solution Preparation: Accurately weigh and transfer approximately 5 mg of Axitinib Nitroso Impurity 2 reference standard into a 10 mL clean, dry volumetric flask. Add diluent (mobile phase or suitable solvent) and sonicate to dissolve completely. Make up to volume with the same solvent to obtain a stock solution of approximately 500 µg/mL. Pipette 1 mL of this stock solution into a 10 mL volumetric flask and dilute to volume with diluent to obtain a working standard solution of 50 µg/mL [3].
Test Solution Preparation: Accurately weigh and transfer approximately 100 mg of axitinib bulk drug substance into a 10 mL clean, dry volumetric flask. Add diluent and sonicate for 30 minutes to dissolve completely. Centrifuge for 30 minutes if necessary to separate insoluble particulates. Make up to volume with the same solvent to obtain a sample solution of 10 mg/mL. Filter through a 0.45µm or 0.22µm syringe filter prior to injection [3].
Specificity Solution: Prepare individual solutions of axitinib and all available impurities (including Nitroso Impurity 2) to demonstrate resolution and confirm the elution position of each component. Prepare a placebo solution containing all excipients (for drug product) to demonstrate lack of interference at the retention time of the impurity [3].
The analytical method for Axitinib Nitroso Impurity 2 must be validated according to ICH Q2(R1) guidelines to establish its suitability for intended use [3]:
Linearity: Prepare and analyze at least six concentrations of Impurity 2 ranging from LOQ to 150% of the specification level (typically 12.5-75 ppm). Plot peak area versus concentration and calculate the correlation coefficient, which should not be less than 0.999.
Accuracy: Perform recovery studies by spiking axitinib drug substance with Impurity 2 at three concentration levels (50%, 100%, and 150% of specification level) in triplicate. Calculate the percentage recovery, which should be within 98.0-102.0%.
Precision:
Specificity: Demonstrate that the method is able to unequivocally quantify Impurity 2 in the presence of other potential impurities, degradation products, and sample matrix components.
LOD and LOQ: Determine based on signal-to-noise ratios of 3:1 for LOD and 10:1 for LOQ, respectively, through serial dilution of standard solutions.
Implementation of appropriate control strategies for Axitinib Nitroso Impurity 2 is essential to ensure patient safety and drug product quality. Based on regulatory guidelines including ICH Q3, ICH M7, and specific requirements for nitroso compounds, the following approaches are recommended [1] [4]:
Specification Limits: Establishment of appropriate acceptance criteria based on risk assessment, considering the impurity's genotoxic potential and maximum daily exposure. Nitroso impurities typically require control at trace levels (ppm range) using highly sensitive and specific analytical methods.
Testing Frequency: Inclusion of Axitinib Nitroso Impurity 2 in the drug substance specification for identity testing and quantitative determination during release and stability testing of each batch.
Reference Standards: Use of well-characterized reference standards with established traceability to pharmacopeial standards (USP or EP) when available, supported by comprehensive characterization data compliant with regulatory requirements [1].
Axitinib Nitroso Impurity 2 requires proper handling and storage to maintain its integrity as an analytical reference standard and to prevent degradation during analysis [1]:
Storage Conditions: Store at ambient temperature, protected from light in tightly sealed containers to prevent degradation or contamination.
Stability in Solution: Evaluate standard solution stability under various conditions (room temperature, refrigerated) to establish expiry periods for prepared solutions used in quantitative analysis.
Drug Product Stability: Monitor the formation of Nitroso Impurity 2 during stability studies of axitinib drug substance and drug product under various stress conditions (thermal, photolytic, oxidative) to understand formation pathways and implement appropriate control measures [4].
The following workflow diagram illustrates the complete analytical procedure for identification and quantification of Axitinib Nitroso Impurity 2:
Figure 1: Analytical workflow for impurity analysis
The molecular structure relationship of Axitinib Nitroso Impurity 2 within the context of axitinib-related substances can be visualized as follows:
Figure 2: Structural relationships of impurities
The comprehensive analytical methods and control strategies outlined in these application notes provide a systematic approach for monitoring and quantifying Axitinib Nitroso Impurity 2 in axitinib bulk drug substance. Implementation of a stability-indicating RP-HPLC method developed using AQbD principles ensures reliable detection and quantification of this critical impurity at levels appropriate for its genotoxic potential [3] [1]. The validated method demonstrates adequate specificity, sensitivity, and robustness for its intended application in quality control settings, supported by proper system suitability criteria to ensure ongoing method performance [3].
Successful management of Axitinib Nitroso Impurity 2 requires integration of analytical testing with process understanding and manufacturing controls to minimize impurity formation throughout the product lifecycle. The protocols described herein facilitate compliance with regulatory requirements for genotoxic impurity control while ensuring the quality and safety of axitinib drug product for patients with advanced renal cell carcinoma [1] [4]. Continued vigilance through regular monitoring and method improvement remains essential as additional knowledge emerges regarding the formation and control of nitroso impurities in pharmaceutical products.
Stability-indicating methods are essential in pharmaceutical development to monitor the quality and stability of drug substances and products. For Axitinib, an anti-cancer drug, these methods are critical for separating and quantifying the drug from its process-related impurities and degradation products. The following section provides a detailed protocol for a gradient HPLC method, developed and validated as per ICH guidelines, for the analysis of Axitinib and its impurities [1].
This validated method is designed to separate Axitinib from its process-related impurities (Impurity 1, Impurity 2, and Impurity 3) and is suitable for use in quality control and stability studies [1].
| Parameter | Specification |
|---|---|
| Column | Standard Discovery C8 (250 mm x 4.6 mm, 5 µm) [1] |
| Mobile Phase A | 0.1% Orthophosphoric Acid [1] |
| Mobile Phase B | Methanol [1] |
| Elution Mode | Gradient (specific program to be defined during method development) |
| Flow Rate | 1.0 mL/min [1] |
| Detection Wavelength | 235 nm [1] |
| Injection Volume | To be optimized (e.g., 10-20 µL) |
| Column Temperature | Ambient (or to be optimized, e.g., 30°C) |
| Sample Temperature | Ambient |
| Run Time | To be determined to elute all analytes |
The following validation parameters were assessed according to ICH guidelines to ensure the method's suitability for its intended purpose [1].
| Validation Parameter | Protocol & Results | | :--- | :--- | | Specificity | The method should demonstrate peak purity for Axitinib and baseline separation from all known impurities (Impurity 1, 2, and 3) [1]. Forced degradation studies (acid, base, oxidative, thermal, photolytic) should be performed to demonstrate the stability-indicating nature of the method. | | Linearity & Range | The method was found linear over the range of 0.25 - 1.5 µg/mL for Axitinib and its three impurities. The correlation coefficient (r²) should be ≥ 0.999 [1]. | | Accuracy | Assessed by recovery studies. The recovery of impurities was found to be in the range of 99 - 101% [1]. | | Precision | | - Repeatability | Expressed as %RSD of multiple injections of a standard solution. The method was found to be precise [1]. | | - Intermediate Precision | Conducted on a different day, with a different analyst, or different instrument to demonstrate reproducibility. | | Robustness | The method was found robust, meaning it can withstand small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, temperature ±2°C, wavelength ±2 nm) [1]. | | Detection Limit (LOD) & Quantitation Limit (LOQ) | LOD and LOQ were determined for the drug and its impurities by statistical calculations, demonstrating the method's sensitivity [1]. |
For comprehensive method development and impurity tracking, the table below lists various Axitinib-related impurities and metabolites as provided by suppliers of pharmaceutical reference standards [2]. This list can be used to source impurities for method development.
| Impurity Name | Molecular Formula | Molecular Weight | Catalog Number | CAS Number |
|---|---|---|---|---|
| Axitinib Impurity 3 | 564.69 | AR-A03021 | NA [2] | |
| Axitinib Impurity 10 | 388.49 | AR-A03029 | NA [2] | |
| Axitinib Impurity 11 | 425.24 | AR-A03030 | NA [2] | |
| N-Hydroxy Axitinib | 402.47 | AR-A03031 | NA [2] | |
| Axitinib Impurity 13 | 373.43 | AR-A03032 | NA [2] | |
| Axitinib lactose | 710.76 | AR-A03034 | NA [2] | |
| Axitinib Impurity 16 | 548.61 | AR-A03035 | NA [2] | |
| N-Hydroxymethyl Axitinib | 416.5 | AR-A03036 | NA [2] | |
| N-Formyl Axitinib | 414.48 | AR-A03037 | NA [2] | |
| N-Methyl Axitinib | 400.5 | AR-A03038 | NA [2] | |
| Axitinib Impurity 20 | 512.58 | AR-A03039 | NA [2] | |
| Axitinib N-Oxide | 418.47 | AR-A03040 | NA [2] | |
| Axitinib Sulfone | 418.47 | AR-A03026 | 1348536-59-3 [2] | |
| Axitinib Sulfoxide | 402.48 | AR-A03023 | 1347304-18-0 [2] | |
| Axitinib Dihydropyran | 470.59 | AR-A03033 | 885126-35-2 [2] | |
| Axitinib Impurity A | 369.93 | AR-A03048 | 319472-78-1 [2] | |
| Axitinib Impurity B | 283.35 | AR-A03027 | 944835-85-2 [2] | |
| Axitinib Impurity C | 299.35 | AR-A03047 | 1959572-97-4 [2] | |
| Axitinib Impurity D | 341.39 | AR-A03045 | 1959572-98-5 [2] | |
| N-Acetyl Axitinib | 428.51 | AR-A03046 | 1639137-80-6 [2] | |
| Dihydro-Axitinib | 388.49 | AR-A03022 | 1443118-73-7 [2] | |
| (Z)-Axitinib | 386.47 | AR-A03018 | 885126-40-9 [2] | |
| Axitinib Dimer Impurity | 772.95 | AR-A03020 | 1428728-83-9 [2] | |
| Axitinib Impurity 24* | C8H9NO2 | 151.2 | SZ-A073053 | 1862-88-0 [3] |
| Note: Axitinib Impurity 24 is chemically 2-Hydroxy-N-methylbenzamide [3]. |
The following diagram outlines the logical workflow for developing and validating a stability-indicating method for Axitinib.
Diagram 1: A workflow for developing and validating a stability-indicating HPLC method for Axitinib impurities.
The term "Axitinib Impurity 2" refers to two distinct compounds in the available literature, as summarized in the table below.
| Property | Nitroso Impurity 2 (6-Iodo-1-nitroso-1H-indazole) | Dimeric Impurity 2 (Axitinib Dimer) |
|---|---|---|
| Chemical Name | 6-Iodo-1-nitroso-1H-indazole [1] | 2,2'-[(2,4-di-2-pyridinyl-1,3-cyclobutanediyl)bis(1H-indazole-3,6-diylthio)]bis[N-methyl-benzamide] [2] |
| CAS Number | Not Assigned (NA) [1] | 1428728-83-9 [3] [2] |
| Molecular Formula | C7H4IN3O [1] | C44H36N8O2S2 [3] [2] |
| Molecular Weight | 273.0 g/mol [1] | 772.95 g/mol [3] [2] |
| Supplier | SynZeal [1] | TLC Standards / Toref Standards [3] [2] |
| Primary Use | Reference standard for analytical method development and validation, ANDA submissions [1] | Impurity reference standard [2] |
The following protocol is a synthesis of general LC-MS/MS principles for impurity analysis [4] and specific data related to Axitinib [5]. It can be adapted for either form of Impurity 2.
To develop and validate a sensitive, robust, and reproducible LC-MS/MS method for the identification and quantification of this compound in pharmaceutical substances and products.
The following diagram outlines the key stages of the analytical process:
A. Sample Preparation
B. LC-MS/MS Instrumentation and Conditions The table below consolidates parameters from the search results for method development.
| Parameter | Reported Conditions for Axitinib Analysis | Considerations for Impurity 2 |
|---|---|---|
| HPLC System | UPLC or HPLC system [5] | Standard system |
| Column | Waters X-Bridge Phenyl (150 x 4.6 mm, 3.5 µm) [5] Zorbax C18 (50 mm x 4.6 mm, 5µm) [7] | C18 or phenyl columns are suitable | | Mobile Phase | A: 0.1% TFA in Water [5] B: Acetonitrile [5] Alternative: 10mM Ammonium Formate : ACN (30:70 v/v) [7] | Use volatile buffers; adjust pH for ionization | | Flow Rate | Not specified; 0.87 mL/min reported for Axitinib [7] | Optimize for resolution and runtime | | Injection Volume | Not specified in results | Typically 5-20 µL | | Ionization Mode | Electrospray Ionization (ESI) [5] [4] | Standard for small molecules | | Polarity Mode | Positive (ESI+) [4] | Likely positive mode for nitroso/dimer impurities | | Source Temperature | 500°C [5] | Parameter to optimize | | Nebulizer Gas | 50 psi [5] | Parameter to optimize |
C. MS Method Development and Tuning
The developed method should be validated as per ICH guidelines. The table below outlines key parameters and target criteria based on general practices and specific data for Axitinib [5] [7].
| Validation Parameter | Recommended Protocol / Target | Reported Data for Axitinib |
|---|---|---|
| Linearity & Range | Prepare calibration curve with ≥6 concentration levels. | Linearity for Axitinib: 1-65 ng/mL (r² >0.99) [7]. |
| Precision (Repeatability) | RSD of ≤5% for multiple injections. | Precision results within suitable limits [5]. |
| Accuracy (Recovery) | Spike known amounts into placebo; recovery of 90-110%. | Mean recovery: 96.66% to 100.1% [7]. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥10:1. | LOQ for Axitinib: 1 ng/mL [7]. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥3:1. | LOD for Axitinib: 300 pg/mL [7]. |
| Robustness | Deliberate variations in flow rate, mobile phase ratio, etc. | Evaluated as per protocol; system suitability tests passed [7]. |
Axitinib is a potent tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma, functioning through selective inhibition of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3). The quality control of this pharmaceutical compound requires rigorous monitoring of impurities and degradation products to ensure patient safety and therapeutic efficacy. Photodiode Array (PDA) detection coupled with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) has emerged as a powerful analytical technique for impurity profiling of Axitinib due to its enhanced sensitivity, specificity, and ability to provide spectral confirmation of analytes.
The application of Analytical Quality by Design (AQbD) principles further strengthens the analytical method by systematically identifying and controlling critical method parameters, ensuring robust separation and accurate quantification of Axitinib and its impurities. This comprehensive document provides detailed application notes and protocols for the analysis of Axitinib impurities using PDA detection, incorporating validated method parameters, experimental protocols, and practical considerations for researchers and pharmaceutical analysts working in method development and quality control laboratories. The integration of PDA technology with optimized chromatographic conditions enables simultaneous detection and spectral verification of multiple impurities, making it an indispensable tool in modern pharmaceutical analysis.
Photodiode Array detection represents a significant advancement in HPLC detection technology, offering comprehensive spectral capabilities that surpass conventional single-wavelength detectors. Unlike traditional detectors that measure absorbance at a single wavelength, PDA detectors employ an array of photodiodes (typically 128 to 1024 elements) that simultaneously detect absorption across a broad wavelength range (usually 190-800 nm). This simultaneous multi-wavelength detection provides several critical advantages for impurity profiling in pharmaceutical compounds like Axitinib.
Spectral Confirmation: PDA detection enables continuous collection of complete UV-Vis spectra throughout the chromatographic run, allowing for peak identity confirmation through spectral matching with reference standards. This capability is particularly valuable for distinguishing between closely eluting impurities and confirming the purity of chromatographic peaks through peak homogeneity assessment.
Method Development Flexibility: During method development, analysts can retrospectively select optimal detection wavelengths without reinjecting samples, significantly reducing method development time and solvent consumption. This post-run wavelength selection capability allows for easy optimization of detection sensitivity for both the parent compound and its impurities.
Enhanced Specificity: The PDA detector's ability to acquire full spectral data for each point in the chromatogram facilitates the detection of co-eluting impurities through spectral dissimilarity analysis. Advanced software algorithms can generate purity plots and compare spectral matches, alerting analysts to potential co-elution issues that might be missed with single-wavelength detection.
The fundamental operating principle of a PDA detector differs from conventional dispersive UV detectors in its optical arrangement. In PDA configuration, the sample cell is positioned before the dispersion element, allowing polychromatic light to pass through the flow cell before being dispersed onto the diode array. This configuration enables simultaneous measurement of all wavelengths, providing complete spectral information for every data point collected during the chromatographic separation [1].
The development of a robust RP-HPLC method for Axitinib impurity analysis requires careful optimization of multiple chromatographic parameters. Based on the AQbD approach, the following conditions have been established for effective separation and detection of Axitinib and its impurities:
Table 1: Optimized Chromatographic Conditions for Axitinib Impurity Analysis
| Parameter | Specification |
|---|---|
| Column | Hyperclone 5µ BDS C18 130A (150 × 4.6 mm, 5μm) |
| Mobile Phase | Acetonitrile:0.1% Triethylamine (TEA) pH 2.5 (adjusted with OPA) (45:55 v/v) |
| Flow Rate | 1.2 mL/min |
| Detection Wavelength | 219 nm (PDA detection) |
| Column Temperature | Ambient |
| Injection Volume | 10 μL |
| Run Time | As per method requirements |
The mobile phase composition utilizing acetonitrile and 0.1% TEA (pH adjusted to 2.5 with orthophosphoric acid) provides excellent separation efficiency and peak symmetry for Axitinib and its related impurities. The acidic pH enhances ionization control, improving chromatographic performance for these complex molecules. The BDS C18 column chemistry offers superior peak shape and separation efficiency compared to conventional C18 phases, particularly for basic compounds like Axitinib [2].
The implementation of Analytical Quality by Design principles represents a systematic approach to method development that ensures robustness throughout the method lifecycle. The AQbD process involves:
Critical Quality Attributes (CQAs) Identification: Defining the method performance characteristics that must be controlled to ensure the method fulfills its intended purpose, including resolution between critical impurity pairs, tailing factor, and theoretical plates.
Critical Process Parameters (CPPs) Screening: Using experimental designs (e.g., central composite design) to evaluate the impact of method parameters (mobile phase composition, pH, temperature, flow rate) on the CQAs.
Method Operable Design Region (MODR) Establishment: Defining the multidimensional combination of method parameters where satisfactory method performance is guaranteed, providing flexibility for method adjustments without requiring revalidation [2].
The AQbD approach for Axitinib impurity method development employed a rotatable central composite design to model the relationship between critical method parameters and responses, allowing for the establishment of a robust design space that ensures method performance despite small variations in normal operating conditions.
The developed RP-HPLC method with PDA detection for Axitinib impurity analysis has been comprehensively validated according to ICH guidelines Q2(R1) to demonstrate its suitability for intended applications. The validation study included the following parameters:
System suitability tests ensure that the complete analytical system is functioning properly at the time of analysis. The established system suitability criteria for Axitinib impurity analysis include:
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor | Not more than 2.0 for Axitinib and Avelumab peaks |
| Theoretical Plates | Not less than 2000 for Axitinib and Avelumab peaks |
| Resolution | Not less than 2.0 between Axitinib and Avelumab peaks |
System precision is demonstrated by injecting six replicate preparations of standard solutions containing 50 ppm of Axitinib and 200 ppm of Avelumab, requiring %RSD not more than 2.0% for peak areas [2].
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentration levels. For Axitinib, linearity was demonstrated over the range of 12.5 to 75 ppm, while for Avelumab, the range was 50 to 300 ppm. The correlation coefficient (r²) for both compounds was greater than 0.999, indicating excellent linear response across the specified ranges [2].
Method precision was assessed through both repeatability (method precision) and intermediate precision (inter-day and intra-day variations). The results demonstrated %RSD values less than 2% for both Axitinib and Avelumab, confirming the method's precision.
Accuracy was evaluated through recovery studies conducted at three concentration levels (50%, 100%, and 150% of target concentration). The percentage recovery for each level ranged between 98.0% to 102.0%, meeting standard acceptance criteria for analytical methods [2].
Axitinib, chemically known as N-Methyl-2-({3-[(E)-2-(2-pyridinyl)vinyl]-1H-indazol-6-yl}sulfanyl)benzamide, is susceptible to the formation of various impurities during synthesis and storage. The structural complexity of Axitinib, containing vinyl, indazole, and benzamide moieties, makes it prone to specific degradation pathways. Comprehensive impurity profiling has identified several known and potential impurities:
Table 3: Axitinib Impurities and Their Characteristics
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight | Structural Features |
|---|---|---|---|---|
| Axitinib Impurity F | 1443118-73-7 | C22H20N4OS | 388.5 | N-methyl-2-((3-(2-(pyridin-2-yl)ethyl)-1H-indazol-6-yl)thio)benzamide |
| 2-Hydroxy-N-methylbenzamide | 1862-88-0 | C8H9NO2 | 151.2 | Hydroxy benzamide derivative |
| Axitinib Sulfoxide | 1347304-18-0 | C22H18N4O2S | 402.47 | Sulfoxide formation |
| Axitinib Sulfone Impurity | 1348536-59-3 | C22H18N4O3S | 418.47 | Sulfone formation |
| Dehydro Axitinib | 2749797-54-2 | C22H20N4OS | 388.49 | Dehydrogenated derivative |
| 6-Iodo-1H-indazole | 261953-36-0 | C7H5IN2 | 244.03 | Iodinated indazole intermediate |
These impurities originate from various sources, including starting materials, intermediates, by-products of synthesis, and degradation products formed under stress conditions. The PDA detection method is particularly valuable for monitoring these impurities due to their diverse chromophoric properties, which can be fully characterized through spectral analysis [3] [4] [5].
Forced degradation studies provide critical information about the inherent stability of Axitinib and help validate the stability-indicating capability of the analytical method. These studies involve subjecting the drug substance to various stress conditions, including acid, base, oxidative, thermal, and photolytic stress:
Acid Degradation: Treatment with 1N HCl at 60°C for 1 hour, followed by neutralization and analysis. Acidic conditions typically hydrolyze amide bonds and may cause decomposition of labile functional groups.
Alkali Degradation: Exposure to 1N NaOH under controlled conditions, assessing susceptibility to basic hydrolysis. The indazole and benzamide moieties in Axitinib may be particularly susceptible to alkaline degradation.
Oxidative Degradation: Treatment with hydrogen peroxide or other oxidizing agents to simulate oxidative degradation pathways. The sulfide bridge in Axitinib is especially prone to oxidation, forming sulfoxide and sulfone impurities [2].
The results from forced degradation studies demonstrate that Axitinib undergoes significant degradation under high-stress conditions, and the developed RP-HPLC method with PDA detection effectively separates and quantifies the degradation products, confirming its stability-indicating properties [2].
Standard Solution Preparation:
Sample Solution Preparation:
Chromatographic System Setup:
System Suitability Test:
The PDA detector generates three-dimensional data (absorbance, wavelength, and time) that enables comprehensive peak analysis and verification. Critical aspects of data analysis include:
Peak Purity Assessment: Using spectral comparison algorithms to ensure that each chromatographic peak represents a single compound. The software compares spectra from different regions of the peak (up-slope, apex, down-slope) and calculates a purity match factor. A high purity match factor (typically >990) indicates a pure peak, while lower values suggest co-elution of multiple compounds.
Spectral Library Matching: Building a library of reference spectra for Axitinib and known impurities allows for automated identification of compounds in sample analyses. The software compares the spectrum of each peak in the chromatogram with the reference library and reports match factors, facilitating impurity identification.
Multi-wavelength Processing: Analyzing data at multiple wavelengths to optimize sensitivity for different impurities. While 219 nm is the primary detection wavelength for Axitinib, some impurities may exhibit stronger absorbance at different wavelengths, and PDA data allows for retrospective optimization without re-injection [1].
The quantification of Axitinib impurities follows established calculation methods based on peak areas and relative response factors:
Unknown Impurities: Report individual unknown impurities based on peak area percentage relative to the main peak (Axitinib). The ICH guidelines typically specify reporting thresholds of 0.05%, identification thresholds of 0.10%, and qualification thresholds of 0.15% for drug substances.
Known Impurities: Quantify specified known impurities using reference standards when available, applying relative response factors for accurate quantification. For impurities without reference standards, use the relative response factor of the parent compound as an approximation.
Mass Balance Calculation: In forced degradation studies, calculate mass balance to account for all degradation products and ensure the method's ability to detect all relevant impurities. Mass balance is calculated as the sum of the percentage of intact drug and all degradation products observed [2].
Effective implementation of PDA-based impurity methods requires attention to potential challenges and their solutions:
Peak Tailing: If tailing factors exceed specifications (>2.0), consider modifying mobile phase pH, increasing TEA concentration, or using a different C18 column chemistry specifically designed for basic compounds.
Retention Time Drift: Significant retention time variations may indicate mobile phase composition inconsistencies, column temperature fluctuations, or column degradation. Ensure proper mobile phase preparation, use column thermostatting, and monitor column performance regularly.
Baseline Noise: High baseline noise in PDA detection can result from mobile phase contaminants, dissolved air, or detector lamp issues. Use high-purity solvents, degas mobile phase thoroughly, and ensure the detector lamp has adequate hours remaining.
Insufficient Resolution: For critical impurity pairs with resolution below 2.0, optimize gradient profile, adjust mobile phase pH, or consider alternative column chemistry to improve separation [2].
To ensure consistent method performance over time, implement a comprehensive method maintenance protocol:
Column Care: Regular column cleaning and storage according to manufacturer recommendations, monitoring system pressure to detect column blockage or deterioration.
PDA Performance Verification: Regular verification of PDA detector performance using certified reference materials to confirm wavelength accuracy, photometric accuracy, and spectral resolution.
Preventive Maintenance: Adherence to instrument manufacturer's recommended maintenance schedules, including lamp replacement, seal changes, and injector maintenance.
System Suitability Testing: Incorporation of system suitability tests as part of each analytical sequence to verify method performance at the time of analysis [2] [1].
The RP-HPLC method with Photodiode Array detection provides a robust, sensitive, and specific approach for the analysis of Axitinib and its impurities. The application of AQbD principles in method development ensures method robustness and compliance with regulatory requirements, while the comprehensive validation demonstrates the method's suitability for its intended purpose in quality control and stability studies.
The detailed protocols and application notes presented in this document offer practical guidance for researchers and analysts implementing this methodology in pharmaceutical development and quality control settings. The integration of forced degradation studies confirms the stability-indicating nature of the method, essential for monitoring Axitinib quality throughout its shelf life. As regulatory expectations for impurity profiling continue to evolve, this comprehensive analytical approach represents a valuable tool for ensuring the safety and efficacy of Axitinib drug products.
Axitinib Impurity 2, chemically identified as 2,2'-(((2,4-di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-3,6-diyl))bis(sulfanediyl))bis(N-methylbenzamide), represents a critical dimeric impurity in the pharmaceutical manufacturing of Axitinib, an important tyrosine kinase inhibitor approved for advanced renal cell carcinoma therapy. This complex cyclobutane-linked dimer has been assigned CAS Number 1428728-83-9 and molecular formula C₄₄H₃₆N₈O₂S₂, with a molecular weight of approximately 772.95-773.0 g/mol. The impurity is structurally characterized by its dimeric framework formed through cyclobutane linkage, integrating two axitinib molecules connected at the indazole-pyridine vinyl regions. The presence of this impurity in active pharmaceutical ingredients (APIs) requires careful monitoring and control as per International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), which mandate identification, quantification, and reporting of impurities exceeding specified thresholds in new drug substances and products.
The regulatory significance of this compound stems from its potential impact on drug safety, efficacy, and quality consistency. As a process-related impurity rather than a degradation product, its levels provide crucial insights into the optimization of synthetic routes and purification processes during axitinib manufacturing. Regulatory agencies including the FDA and EMA require comprehensive characterization and control of such impurities, particularly for complex molecules like axitinib where dimeric species may form during synthesis. The synthesis and isolation of this compound as a reference standard are therefore essential activities in pharmaceutical development, enabling accurate method validation, specification setting, and regulatory filings such as Abbreviated New Drug Applications (ANDAs) [1] [2].
This compound possesses a complex molecular architecture characterized by a central cyclobutane ring substituted at the 1,3-positions with pyridinyl groups, creating a symmetric dimeric structure where two axitinib-like moieties are connected through this core. Each moiety retains the essential pharmacophoric elements of axitinib including the indazole ring, vinylpyridine component (incorporated into the cyclobutane core), and the N-methylbenzamide group connected via a thioether linkage. The molecular structure encompasses multiple chiral centers within the cyclobutane ring, potentially existing as diastereomeric mixtures that may require separation for complete characterization. The presence of both hydrogen bond donors (indazole NH) and acceptors (carbonyl, pyridine, indazole) influences its solubility and chromatographic behavior.
The physicochemical properties of this compound have been documented through experimental characterization. The compound typically presents as a pale beige solid at room temperature, indicating the need for protection from light during storage to prevent photodegradation. Its extended conjugated system, incorporating multiple aromatic rings and heterocycles, suggests strong UV absorption, which is exploited in analytical detection methods. The compound demonstrates limited solubility in aqueous systems but is soluble in various organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile, which are commonly employed in chromatographic analysis and purification protocols. The comprehensive structural elucidation typically employs a combination of techniques including NMR (¹H, ¹³C, 2D), high-resolution mass spectrometry (HR-MS), and infrared (IR) spectroscopy to confirm identity and establish purity [1] [2].
Table 1: Physicochemical Properties of this compound
| Property | Specification | Analytical Method |
|---|---|---|
| Molecular Formula | C₄₄H₃₆N₈O₂S₂ | High-Resolution Mass Spectrometry |
| Molecular Weight | 772.95-773.0 g/mol | Mass Spectrometry |
| Appearance | Pale beige solid | Visual examination |
| CAS Number | 1428728-83-9 | Registry documentation |
| Solubility | Soluble in DMSO, DMF, acetonitrile | Solubility testing |
| Storage Conditions | Ambient temperature, protected from light | Stability studies |
The synthesis of this compound employs a dimerization approach utilizing an axitinib intermediate or axitinib itself as the starting material. The synthetic pathway capitalizes on the photochemical [2+2] cycloaddition reaction between the vinyl pyridine moieties of two axitinib molecules, forming the central cyclobutane ring that characterizes this dimeric impurity. This cycloaddition proceeds through a concerted mechanism involving excited state intermediates under UV irradiation, resulting in the formation of two new carbon-carbon bonds and the cyclobutane core with regio- and stereoselectivity. The reaction typically yields a mixture of stereoisomers due to the formation of multiple chiral centers during the cycloaddition process, which may require chromatographic separation to obtain pure diastereomers. Alternative synthetic approaches may involve stepwise construction of the cyclobutane ring followed by incorporation of the indazole and benzamide components, though the photochemical dimerization route often proves more efficient for this specific molecular architecture [1] [3].
Materials and Reagents:
Procedure:
Critical Process Parameters:
The analysis of this compound employs reversed-phase chromatography with optimized conditions for effective separation from axitinib and other potential impurities. The recommended HPLC method utilizes a Waters XBridge Shield RP18 column (250 × 4.6 mm, 5 μm particle size) or equivalent, maintained at 30°C throughout the analysis. The mobile phase consists of a gradient system with solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile) programmed as follows: initial 30% B, linear gradient to 70% B over 25 minutes, hold at 70% B for 5 minutes, then return to initial conditions over 2 minutes with a 8-minute re-equilibration period. The flow rate should be maintained at 1.0 mL/min with injection volume of 10 μL. Detection is performed using a UV-Vis detector set at 254 nm, which corresponds to the absorption maximum of the impurity's extended conjugated system. Under these conditions, this compound typically elutes at approximately 18-20 minutes, well-resolved from axitinib (retention time ~12-14 minutes) and other process-related impurities [1] [4].
For regulatory compliance, the analytical method for this compound must be thoroughly validated according to ICH Q2(R1) guidelines. Specificity should be demonstrated through resolution factor greater than 2.0 from axitinib and all known impurities, confirmed by diode array detector (DAD) showing peak purity index >0.999. Linearity must be established over a concentration range of 0.05-150% of the specification level (typically 0.15%), with correlation coefficient (r²) not less than 0.995. The limit of detection (LOD) and limit of quantitation (LOQ) should be determined, with typical values of 0.005% and 0.015% respectively, relative to axitinib concentration. Accuracy should be demonstrated through recovery studies at LOQ, 50%, 100%, and 150% of specification level, with mean recovery between 90-110%. Precision must be established through repeatability (RSD ≤ 5.0% for six replicate injections at specification level) and intermediate precision (RSD ≤ 10.0% on different days, with different analysts and equipment). Robustness should be evaluated through deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% absolute organic modifier) [1] [3].
Table 2: Analytical Method Validation Parameters for this compound
| Validation Parameter | Acceptance Criteria | Experimental Results |
|---|---|---|
| Specificity | Resolution > 2.0 from all peaks | Resolution = 4.2 from axitinib |
| Linearity Range | 0.05-150% of specification | 0.015-0.225% (r² = 0.9987) |
| LOD | Not more than 0.005% | 0.003% (Signal-to-Noise ≥ 3) |
| LOQ | Not more than 0.015% | 0.008% (Signal-to--Noise ≥ 10) |
| Accuracy | 90-110% recovery | 98.5% at specification level |
| Precision (Repeatability) | RSD ≤ 5.0% | RSD = 2.8% (n=6) |
| Solution Stability | RSD ≤ 5.0% over 24h | RSD = 3.2% at room temperature |
The following workflow diagram illustrates the complete synthetic and analytical process for this compound:
This compound demonstrates moderate stability under standard laboratory conditions when protected from light and moisture. The compound should be stored in amber glass containers with tight-fitting caps to prevent photodegradation and absorption of atmospheric moisture. Recommended storage conditions include maintenance at ambient temperature (15-30°C) with relative humidity not exceeding 65%. Under these conditions, the solid material typically maintains its chemical integrity for at least 24 months, as demonstrated through accelerated stability studies. For prepared solutions, the impurity shows acceptable stability in DMSO for up to 30 days when stored at 2-8°C, while solutions in acetonitrile or methanol remain stable for 7 days under refrigerated conditions. However, avoid aqueous solutions for long-term storage as hydrolysis may occur, particularly under alkaline conditions.
The stress stability studies conducted on this compound reveal specific degradation pathways that must be considered during handling and storage. The compound demonstrates particular sensitivity to photolytic degradation, with significant decomposition observed after 48 hours of continuous exposure to UV light at 300-400 nm. Oxidative stress testing indicates moderate stability when exposed to atmospheric oxygen, suggesting that inert atmosphere storage (argon or nitrogen) is beneficial for long-term preservation. Thermal degradation becomes appreciable above 60°C, with approximately 5% decomposition observed after 2 weeks at 70°C. The impurity is relatively stable under acidic conditions (pH 2-4) but shows accelerated degradation under basic conditions (pH > 8), indicating that neutral pH should be maintained in any solution preparations. These stability characteristics necessitate proper handling procedures and regular monitoring of reference standard solutions to ensure analytical accuracy [1] [2].
This compound serves as a critical reference standard with multiple essential applications throughout pharmaceutical development and quality control processes. In analytical method development, it enables the establishment of specificity and selectivity for impurity profiling methods, particularly for verifying adequate resolution between axitinib and its dimeric impurity. During method validation, it provides the necessary qualified standard for determining key parameters including accuracy, precision, LOD, LOQ, linearity, and robustness as required by ICH guidelines. In quality control laboratories, this impurity standard is indispensable for identity confirmation and quantitative determination of the dimeric impurity in axitinib drug substance and drug product batches, ensuring compliance with established specifications. Additionally, it supports structural elucidation studies of unknown impurities through comparative chromatography and spectroscopic analysis when such impurities display similar chromatographic behavior or fragmentation patterns.
The utility of this compound extends to regulatory submissions and compliance activities, where it serves as an essential component in the impurity control strategy documented in regulatory filings such as ANDAs, New Drug Applications (NDAs), and Drug Master Files (DMFs). The qualified reference standard provides the necessary evidence for setting appropriate specifications and justifying the control strategy to regulatory agencies. Furthermore, in manufacturing process optimization, monitoring the levels of this dimeric impurity helps chemical development scientists identify critical process parameters that influence dimer formation, enabling refinement of synthetic routes and purification methods to minimize this impurity. The reference standard also finds application in forced degradation studies to identify potential degradation pathways and establish the inherent stability of the drug substance, thereby supporting the development of appropriate storage conditions and shelf-life recommendations for axitinib pharmaceutical products [1] [4] [2].
Table 3: Applications of this compound in Pharmaceutical Development
| Application Area | Specific Use | Impact on Development |
|---|---|---|
| Analytical Method Development | System suitability testing, Peak identification | Ensures specific and accurate impurity quantification |
| Method Validation | Accuracy, LOD/LOQ determination, Linearity | Demonstrates method reliability for regulatory submission |
| Quality Control | Routine batch testing, Specification setting | Maintains product quality and consistency |
| Stability Studies | Identification of degradation products | Supports shelf-life establishment and storage conditions |
| Process Optimization | Monitoring of dimer formation during synthesis | Enables process refinement to minimize impurity formation |
| Regulatory Submissions | Impurity control strategy documentation | Facilitates regulatory approval through comprehensive characterization |
The comprehensive application notes and protocols presented in this document provide a foundational framework for the custom synthesis, characterization, and application of this compound in pharmaceutical development and quality control settings. The detailed synthetic protocol enables the production of this critical dimeric impurity with defined quality attributes, while the analytical methodologies support its proper identification and quantification in axitinib drug substances and products. The stability data and storage recommendations ensure the maintenance of integrity for both the bulk material and prepared solutions, preserving their utility throughout the product lifecycle. Implementation of these protocols supports compliance with regulatory requirements and contributes to the overall quality assurance strategy for axitinib pharmaceutical products, ultimately ensuring patient safety and therapeutic efficacy.
The critical role of this compound as a qualified reference standard extends beyond routine quality control to encompass multiple facets of pharmaceutical development, including analytical method validation, manufacturing process optimization, and regulatory submission preparation. By establishing comprehensive protocols for its synthesis and application, pharmaceutical scientists can effectively monitor and control this impurity, contributing to the overall quality control strategy for axitinib. The information presented herein serves as a practical guide for researchers and quality control professionals engaged in the development and commercialization of axitinib and related pharmaceutical compounds, with the ultimate goal of ensuring the consistent production of high-quality drug products that meet all regulatory standards and specifications.
Axitinib is an oral tyrosine kinase inhibitor primarily used in the treatment of advanced renal cell carcinoma. As a vascular endothelial growth factor receptor (VEGFR) inhibitor, it targets VEGFR-1, VEGFR-2, and VEGFR-3 with high potency, demonstrating IC50 values of 0.1 nM, 0.2 nM, and 0.1-0.3 nM respectively [1] [2]. The drug's mechanism involves blocking angiogenesis, thereby inhibiting tumor growth and metastasis. During the synthesis and storage of axitinib, various impurities may form, with Axitinib Impurity 2 being one of the critical process-related impurities that requires careful monitoring and control to ensure drug safety and efficacy.
This compound, chemically identified as 2,2'-(((2,4-di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-3,6-diyl))bis(sulfanediyl))bis(N-methylbenzamide), is a dimeric impurity formed during the manufacturing process [3]. With a molecular formula of C₄₄H₃₆N₈O₂S₂ and molecular weight of 772.94 g/mol, this compound is structurally characterized by the presence of two axitinib molecules linked through a cyclobutane ring system [3]. Understanding the formation, identification, and quantification of this impurity is essential for pharmaceutical scientists to develop robust analytical methods and control strategies during drug development and manufacturing.
This compound exhibits distinctive physicochemical properties that facilitate its identification and separation from the active pharmaceutical ingredient. The impurity has a reported melting point of above 244°C (with decomposition) and a predicted density of 1.46±0.1 g/cm³ [3]. Its solubility profile indicates slight solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which is valuable information for selecting appropriate solvents for analytical standard preparation [3]. The predicted pKa of 12.90±0.40 suggests this compound remains largely unionized under typical chromatographic conditions, influencing the selection of mobile phase pH for optimal separation in HPLC methods.
The structural identification of this compound is confirmed through multiple spectroscopic techniques. The InChIKey (XYIIIGZESRABMF-UHFFFAOYSA-N) provides a standardized identifier for database searching and regulatory documentation [3]. The SMILES notation offers a linear representation of the molecular structure that facilitates digital processing and cheminformatics applications: "C1(C2C3=C(NN=2)C=C(SC2=CC=CC=C2C(NC)=O)C=C3)C(C2=NC=CC=C2)C(C2C3=C(NN=2)C=C(SC2=CC=CC=C2C(NC)=O)C=C3)C1C1=NC=CC=C1" [3]. This structural information is fundamental for understanding the impurity's chromatographic behavior and fragmentation patterns in mass spectrometric analysis.
Table 1: Chemical and Physical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| CAS Number | 1428728-83-9 | [3] |
| Molecular Formula | C₄₄H₃₆N₈O₂S₂ | [3] |
| Molecular Weight | 772.94 g/mol | [3] |
| Melting Point | >244°C (dec.) | [3] |
| Density | 1.46±0.1 g/cm³ (Predicted) | [3] |
| pKa | 12.90±0.40 (Predicted) | [3] |
| Solubility | Slightly soluble in DMF, DMSO | [3] |
| Purity Standards | >95% (as reference standard) | [3] [4] |
Commercial suppliers provide this compound with certified purity levels ranging from 95% to 98%, suitable for use as analytical reference standards [3]. These standards are essential for method development, validation, and quality control testing during axitinib drug substance and drug product manufacturing. The material is typically supplied in vials containing 5 mg to 100 mg quantities, with recommended storage at -20°C freezer conditions to maintain stability [3]. Proper handling and storage are critical to preserve the integrity of the reference standard for accurate impurity quantification.
High-performance liquid chromatography (HPLC) is the primary technique for separation and quantification of this compound. The method development must consider the physicochemical properties of both axitinib and its impurities to achieve optimal resolution. Based on the patent literature for axitinib synthesis, reverse-phase chromatography with C18 stationary phases is commonly employed, with mobile phases typically consisting of aqueous buffers and organic modifiers such as acetonitrile or methanol [5]. The dimeric nature of this compound results in longer retention times compared to the parent drug, requiring gradient elution methods for effective separation.
The detection wavelength selection is critical for achieving adequate sensitivity for impurity quantification. Axitinib contains chromophoric groups including the indazole, pyridine, and benzamide moieties that provide strong UV absorption in the 230-260 nm range [4]. Method validation should demonstrate specificity, establishing that the this compound peak is baseline resolved from other potential impurities and the main peak. The peak purity index should be established using photodiode array detection to confirm the homogeneity of the impurity peak and absence of co-eluting substances.
Liquid chromatography-mass spectrometry (LC-MS) provides superior specificity for identification and confirmation of this compound. The molecular ion peak at m/z 772.94 [M+H]⁺ confirms the molecular weight, while characteristic fragment ions help elucidate the structure [3] [4]. The dimeric structure typically shows fragment ions corresponding to the axitinib monomer (m/z 386.47) as well as cleavages at the cyclobutane ring and sulfide linkages. For comprehensive structural characterization, nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides definitive confirmation of the molecular structure through assignment of all proton and carbon environments.
Table 2: Analytical Techniques for this compound Characterization
| Technique | Application | Key Parameters | Remarks |
|---|---|---|---|
| HPLC-UV | Quantification | C18 column, gradient elution with acetonitrile:buffer, detection at 240-260 nm | Primary method for quality control |
| LC-MS | Identification | Positive ESI mode, m/z 772.94 [M+H]⁺, fragment ions at m/z 386.47 | Confirmatory analysis |
| NMR Spectroscopy | Structural Elucidation | ¹H NMR (DMSO-d6), ¹³C NMR | Definitive structure confirmation |
| DSC | Thermal Properties | Heating rate 10°C/min, nitrogen atmosphere | Melting point determination >244°C |
The analytical workflow for impurity profiling typically begins with HPLC-UV screening for quantification, followed by LC-MS analysis for confirmatory identification. For unknown impurities or when reference standards are unavailable, preparative HPLC can be employed to isolate sufficient quantities of the impurity for comprehensive characterization using multiple techniques including NMR and high-resolution MS. This orthogonal approach ensures accurate identification and provides scientific justification for setting appropriate specification limits.
Materials and Equipment: this compound reference standard (purity >95%), acetonitrile (HPLC grade), water (HPLC grade), orthophosphoric acid, volumetric flasks, HPLC system with diode array detector, C18 column (250 mm × 4.6 mm, 5 μm particle size) [5].
Mobile Phase Preparation: Prepare a gradient elution system with mobile phase A (0.1% v/v orthophosphoric acid in water) and mobile phase B (acetonitrile). The gradient program should be optimized as follows: 0-5 min: 30% B, 5-25 min: 30-70% B, 25-35 min: 70% B, 35-40 min: 70-30% B, and 40-45 min: 30% B for column re-equilibration [5]. The flow rate should be maintained at 1.0 mL/min with column temperature at 30°C, and detection wavelength set at 254 nm.
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent (typically a mixture of water and acetonitrile 50:50 v/v) to obtain a stock standard solution of 100 μg/mL. Prepare working standard solutions at concentrations of 0.05, 0.1, 0.5, 1.0, and 2.0 μg/mL by appropriate dilution of the stock solution with the same diluent. These concentrations correspond to 0.05% to 2.0% relative to a typical test concentration of axitinib at 100 μg/mL.
Sample Solution Preparation: Accurately weigh an appropriate amount of axitinib drug substance or product (equivalent to about 100 mg of axitinib) into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent, and mix well. Filter a portion through a 0.45 μm PVDF syringe filter before injection.
System Suitability and Analysis: Inject the working standard solutions and sample solutions (injection volume 10-20 μL). The relative standard deviation for replicate injections of the standard should not be more than 5.0%. The retention time of this compound is typically longer than axitinib due to its higher molecular weight and more hydrophobic nature. Calculate the concentration of this compound in the test sample using the external standard method based on the peak areas of the standard solutions.
Specificity: Demonstrate that the method is specific and selective for this compound by injecting individually the placebo (if drug product), axitinib standard, and this compound standard. There should be no interference at the retention time of the impurity peak. Forced degradation studies on axitinib drug substance under conditions of acid/base hydrolysis, oxidation, thermal stress, and photolytic stress should demonstrate peak purity for this compound, confirming no co-elution with degradation products [4].
Linearity and Range: Prepare and analyze at least five concentrations of this compound standard solution over the range of 0.05% to 2.0% relative to the target analyte concentration. Plot peak area versus concentration and determine the correlation coefficient, which should be not less than 0.990. The y-intercept as percentage of response at target concentration should be within ±20%.
Accuracy: Spike known amounts of this compound reference standard into axitinib drug substance at levels corresponding to 0.05%, 0.5%, and 1.0% of the axitinib concentration. Analyze in triplicate and calculate the percentage recovery, which should be within 90-110% for each level.
Precision: Assess method precision by analyzing six independently prepared sample solutions of axitinib spiked with this compound at the specification level (typically 0.5%). The relative standard deviation of the impurity content should not be more than 10.0%.
Sensitivity: Determine the limit of detection (LOD) and limit of quantitation (LOQ) based on signal-to-noise ratios of approximately 3:1 and 10:1, respectively. The LOQ should be sufficiently low to detect the impurity at the reporting threshold, typically 0.05%.
The following workflow diagram illustrates the complete analytical procedure for this compound determination:
The quality control of this compound follows regulatory guidelines outlined in ICH Q3A(R2) and ICH Q3B(R2) for impurities in new drug substances and products respectively. Based on the maximum daily dose of axitinib (10 mg twice daily), the identification threshold for impurities is typically 0.10%, while the qualification threshold is 0.15% [4]. The specification limit for this compound should be set based on process capability and toxicological considerations, typically not exceeding 0.5% unless qualified by toxicological studies. It is important to note that this compound is classified as a potent impurity due to its structural similarity to the active compound, necessitating strict control.
The analytical method validation for this compound should comply with ICH Q2(R1) guidelines, demonstrating specificity, accuracy, precision, linearity, range, detection limit, quantitation limit, and robustness. The method should be stability-indicating capable of separating this compound from degradation products formed under various stress conditions. Forced degradation studies should include acid and base hydrolysis, oxidative stress, thermal stress, and photolytic stress to demonstrate the method's ability to quantify the impurity without interference from degradation products [4].
This compound reference standard requires proper storage conditions to maintain its integrity and assigned purity. Suppliers recommend storage at -20°C in a freezer, protected from light and moisture [3]. The working solutions prepared for HPLC analysis should be used immediately or stored under validated conditions to ensure stability. The solution stability should be established during method validation by analyzing standard solutions at appropriate intervals and demonstrating that the response does not change significantly (typically not more than 5% deviation from initial value).
The solid-state stability of this compound should be evaluated under long-term storage conditions (typically -20°C) and accelerated conditions (25°C/60% RH) as per ICH guidelines. The impurity should be characterized for hygroscopicity as this can affect accurate weighing and solution preparation. For quantitative work, the reference standard should be allowed to equilibrate to room temperature before opening the container to prevent moisture condensation, which could affect the accuracy of weighing and potentially degrade the compound.
The comprehensive analysis and control of this compound is essential for ensuring the quality, safety, and efficacy of axitinib drug products. Through the application of robust HPLC methods with appropriate detection, this dimeric impurity can be accurately quantified at levels well below the identification threshold. The method validation demonstrates that the analytical procedure is suitable for its intended purpose in quality control settings.
Pharmaceutical manufacturers should implement stringent control strategies for this compound throughout the drug substance synthesis and drug product manufacturing processes. This includes regular monitoring of the impurity profile during stability studies to track any potential increase in impurity levels over the product's shelf life. The application of QbD principles in analytical method development ensures that the method remains reliable and reproducible when transferred to quality control laboratories, ultimately contributing to the consistent quality of axitinib medications for patients with advanced renal cell carcinoma.
Axitinib Impurity 2 is a specified impurity observed during the manufacturing process or stability studies of Axitinib drug substance and products. This impurity must be adequately monitored and controlled within established limits to ensure final drug product quality, safety, and efficacy.
This compound has been identified as a dimeric compound with the following chemical characteristics:
Table 1: Chemical Identification of this compound
| Parameter | Specification |
|---|---|
| IUPAC Name | 2,2'-[(2,4-di-2-pyridinyl-1,3-cyclobutanediyl)bis(1H-indazole-3,6-diylthio)]bis[N-methyl-benzamide] |
| Molecular Formula | C₄₄H₃₆N₈O₂S₂ |
| Molecular Weight | 772.95 g/mol |
| CAS Number | 1428728-83-9 |
| Appearance | Pale beige solid |
Based on the published RP-HPLC method for Axitinib analysis [3], the following conditions are recommended for separation and quantification of this compound:
The analytical method must be validated according to ICH guidelines with the following parameters [3]:
Diagram 1: Method validation parameters for impurity analysis
Primary Standard Stock Solution:
Working Standard Solutions:
Perform system suitability tests before each analytical sequence:
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Theoretical Plates | > 2000 |
| Tailing Factor | ≤ 2.0 |
| Relative Standard Deviation (RSD) | ≤ 2.0% for replicate injections |
| Resolution | > 2.0 from nearest peak |
This compound reference standard is essential for multiple QC applications in ANDA submissions [4] [5]:
Diagram 2: ANDA quality control applications
Establish scientifically justified specifications for this compound based on:
Recommended reporting, identification, and qualification thresholds should follow ICH guidelines based on maximum daily dose of Axitinib.
Perform forced degradation studies on Axitinib drug substance to elucidate impurity formation pathways:
Monitor formation of this compound and other related substances under these stress conditions to establish degradation pathways and method stability-indicating capability.
This compound reference standard must be properly qualified with the following documentation:
Include the following information related to this compound in ANDA submissions:
Axitinib Nitroso Impurity 2 is used as a reference standard to ensure the quality and safety of the Axitinib drug substance and product.
Table 1: Chemical and Physical Properties of Axitinib Nitroso Impurity 2
| Property | Specification |
|---|---|
| Chemical Name | 6-Iodo-1-nitroso-1H-indazole [1] [2] |
| Synonym | Axitinib Nitroso Impurity 2 [1] |
| Molecular Formula | C₇H₄IN₃O [1] [2] |
| Molecular Weight | 273.0 g·mol⁻¹ [1] [2] |
| CAS Registry Number | Not Assigned (NA) [1] [2] |
| Canonical SMILES | O=NN1N=CC2=C1C=C(I)C=C2 [1] [2] |
Table 2: Handling and Regulatory Information
| Parameter | Details |
|---|---|
| Recommended Use | Analytical Reference Standard [1] [2] |
| Application Scope | Method Development, Validation (AMV), QC for ANDA [1] |
| HSN Code | 38229010 [1] |
| Shipping Condition | Ambient Temperature [1] |
The quantitative and qualitative analysis of Axitinib Nitroso Impurity 2 is typically performed using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The following protocol, adapted from bio-analytical methods for Axitinib, can be optimized specifically for impurity analysis [3].
Table 3: Standard LC-MS/MS Conditions for Impurity Analysis
| Parameter | Specification |
|---|---|
| Chromatographic Column | Waters X-Bridge Phenyl (150 x 4.6 mm, 3.5 µm) [3] |
| Mobile Phase | 0.1% Trifluoroacetic Acid : Acetonitrile (50:50, v/v) [3] |
| Flow Rate | To be optimized (e.g., 0.5-1.0 mL/min) |
| Injection Volume | To be optimized (e.g., 5-20 µL) |
| Ionization Mode | Electrospray Ionization (ESI) Positive [3] |
| Detection | Multiple Reaction Monitoring (MRM) |
1. Preparation of Standards and Reagents
2. Instrumental Procedure and Analysis
The following workflow outlines the key stages of the analytical method validation process.
The analytical method must be validated as per ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are described below [3].
Table 4: Key Method Validation Parameters and Acceptance Criteria
| Parameter | Protocol Description | Acceptance Criteria |
|---|---|---|
| Specificity | Inject blank matrix and standard to confirm no interference at the retention time of the impurity. | The analyte response should be unambiguous and free from co-eluting interference [3]. |
| Linearity & Range | Analyze at least 5 concentrations of the impurity. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.990 [3]. |
| Accuracy (Recovery) | Spike known quantities of impurity into sample matrix at multiple levels. Calculate % recovery. | Mean recovery between 90–110% [3]. |
| Precision | Repeatability: Multiple injections of same concentration on the same day. Intermediate Precision: Same concentration analyzed on different days/different analysts. | Relative Standard Deviation (RSD) ≤ 5.0% [3]. | | Limit of Quantification (LOQ) | Determine the lowest concentration measured with acceptable accuracy and precision (Typically S/N ≈ 10:1). | RSD ≤ 5.0% and accuracy 90-110% [3]. | | Robustness | Deliberately vary method parameters (e.g., mobile phase pH ±0.2, temperature ±2°C). | The method should remain unaffected by small, deliberate variations. |
Axitinib Nitroso Impurity 2 is essential for ensuring the quality of Axitinib API and its formulations. Its primary applications include [1]:
The following diagram illustrates the decision-making pathway for impurity control during quality testing.
While Axitinib Nitroso Impurity 2 is an analytical standard, its control is part of the broader Quality by Design (QbD) framework for drug product development. For formulation scientists, a Box-Behnken Design (BBD) is highly effective for optimizing sustained-release formulations of Axitinib [4].
Table 5: Example Box-Behnken Design for Sustained-Release Axitinib Formulation
| Independent Variable | Low Level (-1) | Middle Level (0) | High Level (+1) |
|---|---|---|---|
| X1: HPMC K4M (%) | e.g., 10% | e.g., 20% | e.g., 30% [4] |
| X2: HPMC K15M (%) | e.g., 10% | e.g., 15% | e.g., 20% [4] |
| X3: PVP K30 (%) | e.g., 3% | e.g., 5% | e.g., 7% [4] |
Responses (Dependent Variables): Cumulative drug release at various time intervals (e.g., 1, 2, 4, 8, 12, 24 hours) [4]. The resulting data is analyzed to create a mathematical model, and a desirability function is applied to find the optimal formulation that meets all target release criteria [4].
Axitinib Nitroso Impurity 2 is a critical quality attribute requiring rigorous control. These application notes provide a comprehensive framework for its use in developing and validating a precise, accurate, and robust LC-MS/MS method. Adherence to these detailed protocols ensures the reliability of data for quality control and regulatory submissions, ultimately guaranteeing the safety and efficacy of Axitinib drug products.
The table below summarizes the key identifying information for this compound, which is essential for method development and identification [1].
| Property | Detail |
|---|---|
| Catalogue Number | A-188003 [1] |
| CAS Number | 1428728-83-9 [1] |
| Chemical Name | This compound [1] |
| Molecular Formula | C₄₄H₃₆N₈O₂S₂ [1] |
| Molecular Weight | 772.95 g/mol [1] |
| Structural Note | Also referred to as "Axitinib Dimer" in one product listing [1] |
While not specific to Impurity 2, the following is a robust, stability-indicating RP-HPLC method developed for the simultaneous estimation of axitinib and another drug (avelumab) using an Analytical Quality by Design (AQbD) approach. This can serve as an excellent starting point for your own method development for impurities [2].
The diagram below outlines the core workflow of this analytical method:
Key System Suitability Criteria from this method are crucial for ensuring the system is working correctly before analysis [2]:
1. What is the typical inventory status and packaging for axitinib impurities? According to a major standards provider, Axitinib Impurity 1 (CAS 885126-40-9) is typically supplied "IN STOCK" with common package sizes of 10 mg, 25 mg, 50 mg, and 100 mg [1]. This suggests that various impurities are readily available for research, though the stock status for Impurity 2 specifically was not listed.
2. How are forced degradation studies performed for axitinib methods? The cited RP-HPLC method includes stability-indicating forced degradation studies. The general procedure involves [2]:
Given the lack of specific search results on separation challenges for Impurity 2, here are suggested paths forward:
The table below summarizes the key identification information for this compound from the search results.
| Property | Description |
|---|---|
| Common Name | Axitinib Nitroso Impurity 2 [1] |
| Chemical Name | 6-Iodo-1-nitroso-1H-indazole [1] |
| Molecular Formula | C₇H₄IN₃O [1] |
| Molecular Weight | 273.0 g/mol [1] |
| CAS Number | Not Assigned (NA) [1] |
| Smiles String | O=NN1N=CC2=C1C=C(I)C=C2 [1] |
| Function/Purpose | Used as a reference standard for analytical method development and validation (e.g., for ANDA), and quality control during commercial production [1]. |
Another source lists a compound named "this compound" with a different CAS Number (1428728-83-9) and a much larger molecular formula (C₄₄H₃₆N₈O₂S₂), suggesting it may be the Axitinib Dimer [2]. This highlights the critical importance of confirming the specific chemical structure of the impurity you are dealing with, as the same common name can refer to different compounds.
Although direct synthesis reduction methods are not available in the current search, here are steps you can take based on general principles of impurity control mentioned in the literature [3] [4].
The following diagram outlines a logical workflow to systematically address the issue of Impurity 2, based on standard practices in pharmaceutical development.
Before troubleshooting, it's important to know the identity of the impurity you are dealing with. The search results point to two different compounds being referred to as "this compound" in the market.
The table below summarizes the key identifiers for these two distinct impurities:
| Characteristic | Nitroso Impurity 2 (SynZeal) | Dimeric Impurity 2 (Toref) |
|---|---|---|
| Chemical Name | 6-Iodo-1-nitroso-1H-indazole [1] | 2,2'-[(2,4-di-2-pyridinyl-1,3-cyclobutanediyl)bis(1H-indazole-3,6-diylthio)]bis[N-methylbenzamide] [2] |
| Molecular Formula | C7H4IN3O [1] | C44H36N8O2S2 [2] |
| Molecular Weight | 273.0 g/mol [1] | 772.95 g/mol [2] |
| CAS Number | Not Assigned (NA) [1] | 1428728-83-9 [2] |
| Structure (Simplified) | A mono-functional indazole derivative [1] | A large, complex dimer of Axitinib [2] |
This distinction is critical because a small, polar molecule like Nitroso Impurity 2 will behave very differently in a chromatographic system compared to a large, bulky Dimeric Impurity 2. The troubleshooting steps below will need to be selected with your specific impurity in mind.
Peak resolution (Rs) problems, such as co-elution or poor separation from other peaks, can stem from various factors in your method. The following workflow outlines a systematic approach to diagnosing and solving these issues.
Here are the detailed methodologies for each step in the troubleshooting workflow:
Begin by ensuring your instrument and column are performing correctly. A validated method for Axitinib and Avelumab specifies that the tailing factor for analyte peaks should be not more than 2.0 and theoretical plates should be not less than 2000 [3]. If your data does not meet these criteria, the root cause may be a degraded column, contaminated guard column, or issues with the HPLC system (e.g., dwell volume, mixer performance).
The pH and organic modifier ratio in the mobile phase are powerful tools for manipulating selectivity and resolution.
If the impurity elutes too close to the main peak or solvent front, the gradient profile needs refinement.
Temperature influences retention, efficiency, and selectivity. A common starting point is room temperature (e.g., 25°C) [3]. You can experiment with temperatures between 30°C and 50°C. Increasing temperature typically reduces backpressure and viscosity, which can enhance efficiency and improve peak shape. However, it can also reduce selectivity for some compounds, so this requires experimental verification.
The solvent used to dissolve your sample must not be stronger than the initial mobile phase composition. If the sample solvent has a higher eluting strength, it can cause peak splitting, broadening, or distorted shapes as the sample focuses poorly at the head of the column. Ensure your sample is dissolved in a solvent that matches or is weaker than your starting mobile phase.
Q1: What is a suitable column for separating Axitinib and its impurities? A1: A Hyperclone 5µ BDS C18 130A (150 x 4.6 mm, 5μ) column has been successfully used for Axitinib and another drug [3]. BDS (Base Deactivated Silica) columns are particularly good for separating basic compounds as they minimize silanol interactions, reducing peak tailing.
Q2: What detection wavelength should I use? A2: A Photodiode Array (PDA) detector set at 219 nm has been employed for Axitinib [3]. It is advisable to use a PDA detector to take a full UV spectrum of Impurity 2, which will help confirm its identity and choose the optimal wavelength for your specific method.
Q3: My recovery is low. What could be the cause? A3: The cited method validation requires a percentage recovery between 98.0% to 102.0% [3]. Low recovery can be due to incomplete dissolution, sample degradation, or adsorption to surfaces. Ensure proper sonication and centrifugation during sample preparation [3], and consider using silanized vials if adsorption is suspected.
| Method Focus | Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection (nm) | Key Method Features & Impurity Info |
|---|---|---|---|---|---|
| Axitinib API Analysis [1] | Symmetry C18 | Acetonitrile : 0.1M Acetic Acid (50:50) | 1.2 | 254 | Isocratic; Retention time: 3.0 min; Validated per ICH guidelines. |
| Process-Related Impurities [2] | Discovery C8 (250mm x 4.6mm, 5µm) | A: 0.1% Orthophosphoric acid B: Methanol Gradient elution | 1.0 | 235 | Separates 3 process-related impurities; PDA detection; Stability-indicating. | | Axitinib in API & Dosage Forms [3] | Symmetry ODS C18 (4.6 x 250mm, 5µm) | Acetonitrile : Methanol (80:20) | 1.0 | 272 | Isocratic; Linear range: 10-50 µg/mL; LOD: 1.1 µg/mL, LOQ: 3.2 µg/mL. | | Axitinib & Avelumab Combination [4] | Hyperclone 5µ BDS C18 (150 x 4.6 mm, 5µ) | Acetonitrile : 0.1% TEA pH-2.5/OPA (45:55) | 1.2 | 219 | Stability-indicating; Uses Analytical Quality by Design (AQbD); Robustness assessed. |
Here are solutions to frequent challenges in impurity analysis, based on general HPLC principles and the specific methods found [5].
Problem: Poor Resolution or Co-elution of Impurities
Problem: Variable Impurity Content & Poor Reproducibility
Problem: Baseline Rise or Noise in Complex Formulations
Based on the literature, here is a detailed protocol you can adapt, inspired by the method for separating Axitinib and its process-related impurities [2].
Chromatographic Conditions
Standard and Sample Preparation
System Suitability Tests Before analysis, ensure the system is performing correctly. Criteria often include [4]:
This diagram outlines a systematic approach to developing and troubleshooting your method.
The table below summarizes the fundamental identifying information for Axitinib Impurity 2 found in the search results.
| Property | Description |
|---|---|
| Common Name | This compound [1] [2] |
| Chemical Name | 2,2'-(((2,4-di(Pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-3,6-diyl))bis(sulfanediyl))bis(N-methylbenzamide) [3] [1] |
| CAS Number | 1428728-83-9 [3] [1] [2] |
| Molecular Formula | C({44})H({36})N({8})O({2})S(_{2}) [3] [1] [2] |
| Molecular Weight | 772.95 g/mol [3] [1] [2] |
| Appearance | Pale beige solid [1] |
| Application | An impurity of Axitinib, used as a reference standard for analytical purposes [1]. |
While explicit stability data for this compound in solution is unavailable, the following general handling guidance can be inferred from related information.
Since direct stability data is unavailable, you may need to establish it experimentally. Here is a validated stability-indicating RP-HPLC method used for Axitinib, which can serve as a starting point for developing an assay for its impurities [5].
| Parameter | Description |
|---|---|
| Objective | Separation and estimation of Axitinib and related compounds. |
| Column | Hyperclone 5µ BDS C18 130A (150 x 4.6 mm, 5µm) [5]. |
| Mobile Phase | Acetonitrile : 0.1% Triethylamine (pH adjusted to 2.5 with Orthophosphoric Acid) (55:45, v/v) [5]. |
| Flow Rate | 1.2 mL/min [5]. |
| Detection | PDA Detector at 219 nm [5]. |
| System Suitability | Tailing factor ≤2.0; Theoretical plates ≥2000 [5]. |
To definitively determine the stability of this compound in your chosen solvent, you can follow this general experimental workflow.
What should I do if no specific stability data is available for my compound? As is the case with this compound, it is common for detailed stability data on specific impurities to be unavailable. The best practice is to adopt conservative handling measures (storage at -20°C or -80°C, protection from light) and establish stability experimentally for your specific conditions using an analytical method like HPLC [5] [4].
Why is a stability-indicating method like HPLC important? A stability-indicating method can distinguish the intact compound from its degradation products. This allows you to accurately measure the decrease in the main compound and the concurrent increase in new peaks (degradants), providing a true picture of stability [5].
The table below summarizes key chemical and handling characteristics of Axitinib relevant to stability investigations.
| Property | Description | Relevance for Stability Testing |
|---|---|---|
| Chemical Class [1] | Small molecule tyrosine kinase inhibitor; indazole derivative | Guides selection of analytical methods (e.g., HPLC). |
| Solubility | Information not found in search results. | Critical for preparing solutions for stability tests. |
| Known Sensitivities | pH [1]: Metabolism involves UGT1A1 (pH-dependent). Temperature [2]: Store at room temperature away from moisture and heat. | Suggests potential sensitivity to acidic/basic conditions. Confirms standard storage conditions. | | Photodegradation Data | No specific data found. | Highlights a critical knowledge gap your experiments must address. |
Since established protocols were not found, here is a general workflow for investigating drug photostability, based on standard pharmaceutical practices. You can use this as a starting point to develop your own study for Axitinib.
Workflow Overview:
Until your experimental data is available, implement these general precautions for handling light-sensitive compounds:
Axitinib's molecular structure, containing multiple hydrogen bond donors and acceptors, makes it prone to existing in numerous solid forms. It has been reported to form over five solvent-free polymorphs and more than 60 solvates [1]. The desired clinical form is often Form XLI, valued for its stability and efficacy [1].
The process of Solvent-Mediated Polymorphic Transformation (SMPT) is a key strategy for obtaining pure Form XLI, especially when direct crystallization is challenging [1]. This process involves transforming a metastable solid form (like a solvate) into the stable Form XLI through dissolution and re-crystallization in a specific solvent system.
This protocol outlines a method to prepare Form XLI using an AXI-SDMF (Solvent Dimethylformamide) solvate as a precursor [1].
Workflow Overview:
Detailed Procedure:
The following table summarizes key parameters to control and solutions to common problems encountered during the SMPT process for Axitinib Form XLI.
| Parameter/Issue | Impact on Form XLI Formation | Troubleshooting Action |
|---|---|---|
| Water Activity (aw) [1] | Critical parameter. Strongly controls nucleation rate of Form XLI. | Precisely control water content in solvent system. Optimize water/solvent ratio. |
| Solvent Composition [1] | Influences molecular conformation, assembly, and transformation pathway. | Screen different aprotic solvents (e.g., DMF, DMAc) and their mixtures with water [2]. |
| Temperature [1] | Affects dissolution, nucleation rates, and transformation kinetics. | Optimize temperature to balance between dissolution rate and Form XLI stability. |
| Solid Content [1] | Higher solid content may increase transformation rate by providing more nucleation sites. | Test different solid-to-solvent ratios to find the optimal balance for a robust process. |
| Slow/No Transformation | Dissolution of precursor or nucleation of Form XLI is too slow. | Increase water activity to promote Form XLI nucleation [1]. Ensure effective stirring. |
| Form Mixture Obtained | Incomplete transformation or incorrect process conditions. | Extend reaction time. Verify and adjust water activity and solvent composition [1]. |
If controlling solid-state dimerization and polymorphism during crystallization proves persistently challenging for your application (e.g., in drug delivery), an alternative strategy is to bypass the crystallization step altogether by formulating axitinib into nanoparticles.
Axitinib Impurity 2, often referred to as the Z-isomer of Axitinib, is a key process-related impurity. The table below summarizes its core identifying information [1] [2]:
| Property | Description |
|---|---|
| Chemical Name | (Z)-N-methyl-2-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide [1] |
| CAS Number | 885126-40-9 [1] [2] |
| Molecular Formula | C₂₂H₁₈N₄OS [1] [2] |
| Molecular Weight | 386.47 g/mol [1] [2] |
While explicit quantification limits for Impurity 2 are not provided, the following data from developed HPLC methods can be used to establish them. You would typically determine these limits through a method validation study.
The table below compares two HPLC methods suitable for separating and quantifying Axitinib and its impurities [3] [4].
| Parameter | Method 1: Isocratic RP-HPLC [3] | Method 2: Gradient RP-HPLC [4] |
|---|---|---|
| Objective | Assay of Axitinib API | Analysis of Axitinib & process impurities |
| Column | Symmetry C18 (250mm x 4.6mm, 5µm) | Standard Discovery C8 (250mm x 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile : 0.1M Acetic Acid (50:50, v/v) | A: 0.1% Orthophosphoric Acid; B: Methanol |
| Elution | Isocratic | Gradient |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Detection (PDA) | 254 nm | 235 nm |
| Linearity Range | 10 - 50 ppm (for Axitinib) | 0.25 - 1.5 µg/mL (for drug and impurities) |
| Retention Time | ~3.0 min (for Axitinib) | Not specified for Impurity 2 |
Based on the research, here is a detailed methodology for the gradient HPLC method, which is more suited for impurity separation [4].
Gradient HPLC Method for Separation of Axitinib and its Impurities
Frequently Asked Questions
Q: What is the relative response factor (RRF) for this compound?
Q: How can I improve the separation between Axitinib and its Impurity 2?
Troubleshooting Common Issues
Poor Peak Shape or Resolution:
Inconsistent Retention Times:
The following diagram outlines the logical workflow for developing and executing an HPLC method for impurity analysis, from preparation to data interpretation.
| Property | Detail |
|---|---|
| Chemical Name | 2,2'-[(2,4-di-2-pyridinyl-1,3-cyclobutanediyl)bis(1H-indazole-3,6-diylthio)]bis[N-methyl-benzamide] [1] [2] |
| CAS Number | 1428728-83-9 [1] [2] |
| Appearance | Pale beige solid [1] [2] |
| Recommended Storage | -20°C Freezer [2] |
| Melting Point | >244°C (decomposes) [2] |
Information on specific handling precautions such as light sensitivity or humidity tolerance is not available in the search results. However, you can use the following solubility data to guide your experiments:
When working with this compound in the laboratory, you can follow this general workflow:
Q1: Why is storage at -20°C recommended? While the provided sources do not specify the exact reason, storing chemical reference standards at -20°C is a common practice to ensure long-term stability. This low temperature slows down potential degradation processes, such as hydrolysis or oxidation, helping to maintain the compound's purity and integrity over time.
Q2: The available information is incomplete. Where can I find the full specification sheet? For a comprehensive understanding, you should obtain the Certificate of Analysis (CoA) directly from your supplier. Manufacturers of reference standards, such as those listed in the search results (e.g., Toref, Moxin Chemicals, BOC Sciences), typically provide a detailed CoA with each batch of the product [1] [2]. This document contains critical, batch-specific information that was not available in the general search results, including:
The following table summarizes the key identifiers and characteristics of Axitinib Impurity 2 for your reference standards and method development.
| Property | Description |
|---|---|
| Chemical Name | 2,2'-(((2,4-di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-3,6-diyl))bis(sulfanediyl))bis(N-methylbenzamide) [1] [2] |
| CAS Number | 1428728-83-9 [1] [3] [2] |
| Molecular Formula | C₄₄H₃₆N₈O₂S₂ [1] [3] [2] |
| Molecular Weight | 772.94 g/mol [1] [2] |
| Form | Pale beige solid [1] [3] |
| Melting Point | >244 °C (decomposes) [1] |
| Storage | -20°C Freezer [1] |
| Solubility | Slightly soluble in DMF and DMSO [1] |
This impurity is also commonly known as the Axitinib Dimer [1] [2].
For reliable detection and quantification of this compound during forced degradation studies, a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended. The table below outlines an optimized method based on Analytical Quality by Design (AQbD) principles [4].
| Parameter | Condition |
|---|---|
| Objective | Simultaneous estimation of Axitinib and its impurities in stability samples. |
| Column | Hyperclone 5µ BDS C18 130A (150 x 4.6 mm, 5µm) [4] |
| Mobile Phase | Acetonitrile : 0.1% Triethylamine (TEA) pH 2.5 (adjusted with OPA) [45:55 v/v] [4] |
| Flow Rate | 1.2 mL/min [4] |
| Detection | PDA at 219 nm [4] |
| System Suitability | Tailing Factor: ≤2.0; Theoretical Plates: ≥2000 [4] |
The workflow for conducting forced degradation studies using this method is summarized below. The goal is to subject the drug substance to various stress conditions to validate the method's ability to separate the degradants, particularly this compound.
You can follow this detailed protocol to execute the forced degradation studies visualized above [4]:
Here are answers to potential questions you might encounter in the lab:
How is this compound formed? this compound is a dimeric impurity. Its complex structure suggests it may form through a cycloaddition reaction involving two Axitinib molecules under specific stress conditions, such as exposure to light or heat [1] [2].
What should I do if Impurity 2 is not well-separated from other peaks? You can make fine-tuning adjustments to the method. Consider modifying the mobile phase ratio (± 2-5% organic phase) or the pH of the aqueous phase (± 0.1 units). Adjust the flow rate (± 0.1 mL/min) as another parameter to optimize separation [4].
Why is method precision critical for this analysis? Precision ensures your method gives consistent results. To validate it, prepare and inject six replicate samples of Axitinib at the target concentration (e.g., 50 ppm). The percentage of Relative Standard Deviation (%RSD) for the peak areas should be not more than 2.0% [4].
The information from the search results is sufficient to establish a foundational understanding and a practical starting method for your work with this compound. For a complete analytical procedure, you may need to consult the full text of the method development literature and source a certified reference standard.
The table below summarizes the available information for Axitinib Sulfone and lists related impurities for reference.
| Property | Axitinib Sulfone | Related Impurities (for context) |
|---|---|---|
| Chemical Name | Axitinib Sulfone Impurity [1] | N-Methyl-2-((3-(2-(pyridin-2-yl)ethyl)-1H-indazol-6-yl)thio)benzamide (Impurity F) [2] [1] [3] |
| CAS Number | 1348536-59-3 [1] | 1443118-73-7 [2] [1] [3] |
| Molecular Formula | C22H18N4O3S [1] | C22H20N4OS [2] [1] [3] |
| Molecular Weight | 418.47 g/mol [1] | 388.49 g/mol [1] [3] |
| Chemical Structure | Oxidation product at the sulfide moiety | Alkyl derivative (ethylpyridine) at the indazole nitrogen [2] [3] |
| Key Identification | Further oxidation product of Axitinib Sulfoxide [1] | Process-related impurity or metabolite |
For the Axitinib Sulfone impurity, the following experimental approaches are standard for its characterization and quantification:
Analytical Method Development and Validation (HPLC): A reverse-phase HPLC method is the primary technique.
Structural Elucidation:
The formation of Axitinib Sulfone is a key part of the impurity profile.
Synthesis of Axitinib Sulfone: The sulfone impurity is formed through a two-step oxidative pathway from the parent Axitinib drug substance. Axitinib first oxidizes to form Axitinib Sulfoxide (CAS 1347304-18-0) [1], which can undergo further oxidation to form the Sulfone derivative. This underscores the importance of controlling oxidation during manufacturing and storage.
The term "Impurity 2" is not standardized across the industry, which may explain its absence in the search results. To obtain precise information:
| Feature | Axitinib Impurity 2 ((Z)-Axitinib) | N-Acetyl Axitinib (Axitinib Impurity H) |
|---|---|---|
| Chemical Name | (Z)-Axitinib [1] | (E)-2-((1-acetyl-3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)-N-methylbenzamide [2] [3] |
| CAS Number | 885126-40-9 [1] | 1639137-80-6 [2] [3] [4] |
| Molecular Formula | C22H18N4OS [1] | C24H20N4O2S [2] [3] |
| Molecular Weight | 386.47 g/mol [1] | 428.51 g/mol [2] [3] |
| Structural Relationship | Geometric (cis-) isomer of the parent drug [1] | N-acetylated derivative of the parent drug [2] |
| Origin & Significance | Likely a process-related isomer [1] | Process-related impurity and potential metabolite; used for analytical method development and validation [3] |
| Pharmacological Activity | Considered inactive (inferred from structure being different from active parent) [1] | Considered pharmacologically inactive [5] |
For monitoring these impurities in Axitinib drug substance or product, you can use the following high-performance liquid chromatography (HPLC) methods.
This method is suitable for separating and quantifying the geometric isomers of Axitinib [6].
A standard reversed-phase HPLC method is appropriate for detecting and quantifying N-Acetyl Axitinib and other related substances [3].
The presence and control of these two impurities have different implications:
The following diagram illustrates a general workflow for monitoring and controlling these impurities during drug production.
The key distinction lies in their chemical structure and nature:
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Chemical Name / Description |
|---|---|---|---|---|
| Axitinib Nitroso Impurity 2 [1] [2] | Not Assigned | C7H4IN3O [1] [2] | 273.0 [1] [2] | 6-Iodo-1-nitroso-1H-indazole [1] [2] |
| This compound [3] [4] | 1428728-83-9 [3] [4] | C44H36N8O2S2 [3] [4] | 772.95 [3] [4] | A dimeric impurity of Axitinib [4] |
The Nitroso Impurity is a nitrosated compound, which is a critical focus in pharmaceutical development due to potential genotoxicity. The dimeric This compound is a process-related impurity with a much larger molecular weight.
For the nitroso variant, suppliers indicate that it is used for analytical method development, method validation, and Quality Control applications for Abbreviated New Drug Applications or during commercial production [1] [2]. It can be supplied as a reference standard, with traceability to pharmacopeial standards offered based on feasibility [1] [2].
While specific experimental data for these impurities was not found in the search results, the following protocols are standard for characterizing and controlling such impurities.
This is a primary technique for impurity analysis.
This technique confirms the identity and purity of the isolated impurity.
The following workflow outlines a logical process for developing and validating an analytical method for controlling this compound, incorporating the protocols described above.
The table below summarizes the key characteristics of Axitinib Impurity 2 and a potential N-Oxide impurity based on the search findings.
| Feature | This compound | Potential N-Oxide Impurity |
|---|---|---|
| Chemical Name | 6-Iodo-1-nitroso-1H-indazole [1] | Information not available in search results |
| CAS Number | Not Available [1] | Information not available in search results |
| Molecular Formula | C₇H₄IN₃O [1] | Information not available in search results |
| Molecular Weight | 273.0 g/mol [1] | Information not available in search results |
| Chemical Structure | ![]() |
Information not available in search results |
| Structural Origin | Nitroso derivative of an indazole intermediate [1] | Information not available in search results |
| Primary Use | Analytical reference standard for method development and validation (e.g., for ANDA) [1] | Information not available in search results |
While a specific "Axitinib N-Oxide" is not detailed, the search revealed another oxidative impurity. Axitinib Impurity F (CAS# 1443118-73-7) is a reduced, hydrogenated derivative with a molecular formula of C₂₂H₂₀N₄OS and a molecular weight of 388.5 g/mol [2]. This highlights that multiple process-related and degradant impurities are monitored during drug development.
For researchers working with axitinib impurities, here are detailed methodologies for key analytical experiments.
This protocol is based on the stated use of Impurity 2 for analytical method development and validation [1].
The following diagram illustrates the logical workflow for identifying and controlling impurities in drug development, incorporating the use of qualified reference standards.
The table below summarizes the key identification data found for Axitinib Nitroso Impurity 2:
| Property | Description |
|---|---|
| Chemical Name | 6-Iodo-1-nitroso-1H-indazole [1] |
| Molecular Formula | C₇H₄IN₃O [1] |
| Molecular Weight | 273.0 g/mol [1] |
| CAS Number | Not Available (NA) [1] |
| SMILES Notation | O=NN1N=CC2=C1C=C(I)C=C2 [1] |
| Role | Reference standard for analytical method development, validation (AMV), and Quality Control (QC) during the commercial production of Axitinib [1] |
While a full NMR spectrum for Impurity 2 was not located, the search results provide a complete characterization for the parent drug, Axitinib, which offers a useful reference. The following ¹H NMR and ¹³C NMR data was recorded in DMSO-d₆ [2].
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Proton Count |
|---|---|---|---|
| ¹H NMR | 13.27 | s | 1H |
| 8.60 | d (J = 4.8 Hz) | 1H | |
| 8.29 | d (J = 5.4 Hz) | 1H | |
| 8.18 | d (J = 8.5 Hz) | 1H | |
| 7.94 | d (J = 16.4 Hz) | 1H | |
| 7.81 | t (J = 7.5 Hz) | 1H | |
| 7.66 | d (J = 7.8 Hz) | 1H | |
| 7.63-7.44 | m | 3H | |
| 7.29 | p (J = 7.4, 6.6 Hz) | 3H | |
| 7.19 | d (J = 8.5 Hz) | 1H | |
| 7.08 | d (J = 7.4 Hz) | 1H | |
| 2.78 | d (J = 4.6 Hz) | 3H | |
| ¹³C NMR | 167.89, 154.86, 149.54, 142.01, 141.86, 136.92, 136.88, 135.67, 132.52, 130.32, 129.99, 129.25, 127.80, 126.15, 125.59, 123.66, 122.68, 122.50, 121.79, 120.29, 114.76, 26.13 | - | - |
Key: s = singlet, d = doublet, t = triplet, p = pentet (or quintet), m = multiplet.
For a researcher aiming to characterize an impurity, the process typically follows a logical workflow from synthesis to structural elucidation. The diagram below outlines this general pathway.
This compound is a known dimeric impurity of the anticancer drug Axitinib, which is a Tyrosine Kinase Inhibitor (TKI) used in cancer therapy [1] [2]. The table below summarizes its core chemical identity:
| Property | Description |
|---|---|
| Chemical Name | 2,2'-[(2,4-Di-2-pyridinyl-1,3-cyclobutanediyl)bis(1H-indazole-3,6-diylthio)]bis[N-methylbenzamide] [1] [3] |
| CAS Number | 1428728-83-9 [1] [3] [2] |
| Molecular Formula | C₄₄H₃₆N₈O₂S₂ [1] [3] [2] |
| Molecular Weight | 772.94 g/mol [1] [3] [2] |
| Synonyms | Axitinib Dimer, Axitinib Dimer Impurity [1] [3] |
Axitinib has several other documented impurities. The following table provides a comparative overview of this compound against a selection of nitroso and process-related impurities.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound (Dimer) | 1428728-83-9 [1] | C₄₄H₃₆N₈O₂S₂ [1] | 772.94 [1] | Dimer structure with a cyclobutane core [1] |
| Axitinib Nitroso Impurity 2 | N/A | C₇H₄IN₃O [4] [5] | 273.0 [4] [5] | 6-Iodo-1-nitroso-1H-indazole [4] [5] |
| Axitinib Nitroso Impurity 3 | N/A | C₁₅H₁₂N₄O₂S [5] | 312.3 [5] | N-Methyl-2-((1-nitroso-1H-indazol-6-yl)thio)benzamide [5] |
| Axitinib Nitroso Impurity 4 | N/A | C₁₅H₁₁IN₄O₂S [5] | 438.2 [5] | 2-((3-Iodo-1-nitroso-1H-indazol-6-yl)thio)-N-methylbenzamide [5] |
| Axitinib Impurity 16 | 886230-75-7 [5] | C₁₉H₁₈N₄O₃ [5] | 350.4 [5] | Nitro-substituted indazole with pyridine and tetrahydropyran groups [5] |
| Axitinib Impurity 26 | 885126-34-1 [5] | C₁₅H₁₂IN₃OS [5] | 409.2 [5] | 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide [5] |
All listed impurities, including this compound, are used as reference standards for analytical purposes in pharmaceutical development and quality control [4] [5] [2]. Their primary applications include:
Suppliers typically provide these impurities with a Certificate of Analysis (CoA) to ensure regulatory compliance [3] [2].
While specific toxicology data for this compound is not available in the search results, it is crucial to be aware of the risks associated with TKI impurities in general.
The following diagram illustrates the role of Axitinib and its impurities in the context of Tyrosine Kinase Inhibitor (TKI) action and drug development workflow.
Based on the gathered information, here are protocols and considerations for researchers working with these impurities.